Product packaging for Lutetium phosphate(Cat. No.:CAS No. 14298-36-3)

Lutetium phosphate

Cat. No.: B15176467
CAS No.: 14298-36-3
M. Wt: 269.938 g/mol
InChI Key: OWNMACFMOIQGAC-UHFFFAOYSA-K
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Description

Lutetium Phosphate is an inorganic compound of significant interest in advanced materials research. As the last member of the lanthanide series, lutetium imparts unique properties to its compounds, including high density and stability . Phosphate compounds of rare-earth elements like lutetium are primarily investigated for their optical characteristics. Researchers value this compound for its potential application in the development of phosphors and scintillation materials, which are critical for radiation detection, medical imaging technologies, and solid-state lighting . In the realm of catalysis, lutetium-based compounds serve as efficient catalysts in various chemical processes, suggesting that this compound may hold similar promise for catalytic applications in organic synthesis . This compound provides researchers with a valuable precursor for synthesizing novel materials and exploring structure-property relationships. Our this compound is supplied as a high-purity, research-grade material to ensure consistent and reliable experimental results. Intended Use : This product is supplied for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula LuO4P B15176467 Lutetium phosphate CAS No. 14298-36-3

Properties

CAS No.

14298-36-3

Molecular Formula

LuO4P

Molecular Weight

269.938 g/mol

IUPAC Name

lutetium(3+);phosphate

InChI

InChI=1S/Lu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3

InChI Key

OWNMACFMOIQGAC-UHFFFAOYSA-K

Canonical SMILES

[O-]P(=O)([O-])[O-].[Lu+3]

Origin of Product

United States

Synthetic Methodologies and Advanced Crystal Growth Techniques for Lutetium Phosphate

Solution-Based Synthesis Routes

Solution-based synthesis routes offer versatile and low-temperature alternatives to traditional solid-state reactions for the production of lutetium phosphate (B84403) materials. These methods allow for a high degree of control over the size, morphology, and purity of the resulting particles.

Sol-Gel Processing of Lutetium Orthophosphate Materials

The sol-gel process is a wet-chemical technique used for the fabrication of materials, starting from a chemical solution which acts as the precursor for an integrated network (or gel) of either discrete particles or network polymers. numberanalytics.com This method is particularly advantageous for synthesizing doped materials as it provides excellent chemical homogeneity. researchgate.net

In a typical sol-gel synthesis of lutetium orthophosphate (LuPO₄), a lutetium precursor, such as lutetium nitrate (B79036), is dissolved in a suitable solvent. researchgate.net A phosphorus precursor, like triethyl phosphate, is also introduced into the solution. The process involves hydrolysis and condensation reactions, which lead to the formation of a sol, a colloidal suspension of solid particles in a liquid. numberanalytics.commdpi.com Through further processing, including aging and drying, the sol is converted into a gel, a three-dimensional solid network within a liquid medium. mdpi.com

The resulting xerogel is then subjected to a heat treatment, or calcination, to remove residual organics and crystallize the lutetium orthophosphate. For instance, LuPO₄ powders with the xenotime (B576624) structure have been successfully synthesized by firing the xerogel at 1100 °C for 24 hours. researchgate.net The sol-gel method allows for the synthesis of materials with a narrow particle size distribution and can be adapted to create thin films, which is a desirable configuration for applications such as X-ray intensifying screens. researchgate.net

ParameterValueReference
Lutetium PrecursorLutetium Nitrate researchgate.net
Phosphorus PrecursorTriethyl Phosphate ucl.ac.uk
Calcination Temperature1100 °C researchgate.net
Calcination Time24 hours researchgate.net

Controlled Chemical Precipitation Approaches

Controlled chemical precipitation is a widely used method for the synthesis of inorganic materials from solution. science.gov This technique involves the reaction of soluble precursors to form an insoluble product that precipitates out of the solution. The size, morphology, and purity of the resulting particles can be controlled by carefully managing reaction parameters such as pH, temperature, concentration of reactants, and the rate of addition of precursors. rsc.org

For the synthesis of lutetium phosphate, a common approach involves the reaction of an aqueous solution of a soluble lutetium salt, like lutetium nitrate, with a phosphate source, such as ammonium (B1175870) phosphate. The resulting this compound precipitates from the solution and can then be collected, washed, and dried.

This method is valued for its simplicity and scalability. By carefully controlling the precipitation conditions, various nanostructures of lutetium compounds, such as nanoflakes, nanoquadrels, and nanorods, can be synthesized. rsc.org The order of adding the reagents can significantly influence the morphology of the final product. rsc.org For instance, the rapid addition of a lutetium nitrate solution to a sodium hydroxide (B78521) solution can lead to the formation of anisotropic seeds suitable for subsequent hydrothermal treatment. rsc.org

ParameterDescriptionReference
Lutetium SourceLutetium Nitrate rsc.org
Phosphate SourceAmmonium Phosphate
Key Control ParameterspH, Temperature, Reactant Concentration rsc.org
Potential MorphologiesNanoflakes, Nanoquadrels, Nanorods rsc.org

Hydrothermal and Solvothermal Crystal Growth

Hydrothermal and solvothermal synthesis are methods of crystal growth from solution at elevated temperatures and pressures in a closed system, known as an autoclave. scribd.comresearchgate.net The primary distinction between the two is the solvent used; hydrothermal synthesis employs water, while solvothermal synthesis utilizes organic solvents. scribd.com These techniques are particularly useful for growing high-quality single crystals of materials that have high melting points or decompose before melting. researchgate.net

These methods offer several advantages, including the ability to grow crystals at temperatures well below their melting points, which can lead to the formation of new phases and materials with less thermal strain. researchgate.net The reaction temperature for hydrothermal synthesis can be significantly lower than that of solid-state reactions. sci-hub.se

In the context of this compound, solvothermal methods have been employed to synthesize various lanthanide orthophosphates, including those of lutetium. grafiati.com By adjusting synthesis conditions such as temperature, pressure, solvent, and precursor nature, it is possible to control the crystalline phase, size, and morphology of the resulting particles. grafiati.comchemrxiv.org For example, lutetium-doped yttrium and gadolinium orthophosphates have been synthesized via solvothermal processes, demonstrating the versatility of this technique. grafiati.com

MethodSolventKey AdvantageReference
HydrothermalWaterLower reaction temperatures than solid-state methods researchgate.netsci-hub.se
SolvothermalOrganic SolventsControl over crystal phase and morphology grafiati.comchemrxiv.org

High-Temperature Solid-State Reaction Synthesis of this compound

The high-temperature solid-state reaction method is a conventional and widely used technique for the synthesis of polycrystalline ceramic materials, including phosphates. researchgate.net This method involves the intimate mixing of solid reactants, typically oxides or carbonates, followed by heating at high temperatures for an extended period to promote diffusion and reaction between the particles. iucr.org

For the synthesis of this compound, a stoichiometric mixture of lutetium oxide (Lu₂O₃) and a phosphate precursor, such as ammonium dihydrogen phosphate ((NH₄)H₂PO₄), is typically used. iucr.org The mixture is ground together to ensure homogeneity and then subjected to a series of heat treatments at progressively higher temperatures. For instance, a synthesis route might involve heating the mixture at 473 K, then 573 K, and finally at 813 K, with each heating step lasting for 24 hours. iucr.org This is followed by a controlled cooling process to obtain the desired crystalline phase. iucr.org

While this method is straightforward and suitable for producing large quantities of material, it often requires high temperatures and long reaction times, and may result in a non-homogeneous product. sci-hub.se Despite these drawbacks, it remains a popular method for preparing various phosphors. researchgate.net

Reactant 1Reactant 2Final TemperatureReference
Lutetium Oxide (Lu₂O₃)Ammonium Dihydrogen Phosphate ((NH₄)H₂PO₄)813 K iucr.org

Single Crystal Growth Methods

The growth of large, high-quality single crystals is crucial for many optical and electronic applications. For lutetium orthophosphate, the Czochralski technique is a prominent method for achieving this.

Czochralski Technique for Lutetium Orthophosphate Single Crystals

The Czochralski technique is a melt growth method used to produce large, high-quality single crystals. numberanalytics.com The process involves melting the raw material in a crucible and then slowly pulling a seed crystal from the melt. numberanalytics.comscitepress.org As the seed is withdrawn, the melt solidifies on its surface, replicating the crystal structure of the seed. The diameter of the growing crystal is controlled by precisely managing the pulling rate and the temperature of the melt.

Growing lutetium orthophosphate single crystals via the Czochralski method presents significant challenges due to the material's high melting point. researchgate.net This necessitates the use of specialized high-temperature crucible materials, such as iridium. scitepress.org The growth atmosphere must also be carefully controlled to prevent oxidation of the crucible.

Despite these difficulties, the Czochralski technique has been successfully employed to grow single crystals of lutetium-based compounds, such as lutetium yttrium oxyorthosilicate (LYSO). scitepress.org This method is essential for commercial applications that require large, high-purity single crystals. scitepress.org

TechniqueDescriptionKey ChallengeReference
CzochralskiGrowth from a melt by pulling a seed crystalHigh melting point of this compound numberanalytics.comscitepress.orgresearchgate.net

Flux Growth and Vapor Phase Transport Methods

Advanced crystal growth techniques such as flux growth and vapor phase transport are instrumental in producing high-purity, large single crystals of various inorganic compounds. numberanalytics.compsu.edu While these methods are well-established for many materials, their specific application to the synthesis of bulk this compound single crystals is not extensively documented in publicly available literature. However, the principles of these techniques and their successful application to analogous rare-earth phosphates and lutetium compounds provide a strong basis for their potential use.

Flux Growth

The flux growth method is a high-temperature solution growth technique where a molten salt, or "flux," is used as a solvent to dissolve the constituent components of the desired crystal. numberanalytics.com This process allows crystallization to occur at temperatures significantly below the melting point of the target material, which is particularly advantageous for materials that have very high melting points or decompose before melting. numberanalytics.com The process involves dissolving the reactants (e.g., Lu₂O₃ and a phosphate source) in a suitable flux, heating the mixture to ensure complete dissolution, and then slowly cooling the solution to induce supersaturation and subsequent crystal nucleation and growth. numberanalytics.comresearchgate.net

The choice of flux is critical and depends on factors like its melting point, volatility, and ability to dissolve the reactants without being incorporated into the crystal lattice. researchgate.net For rare-earth phosphates, alkali chloride and alkali fluoride (B91410) fluxes have been used successfully. For instance, mixed-metal phosphate compositions of the type A₃Ln(PO₄)₂ (where A is an alkali metal and Ln is a lanthanide) have been grown using an alkali chloride/alkali fluoride flux. researchgate.net While specific parameters for this compound are not detailed, methods for other lutetium compounds, like the growth of Lu₁₅₆Gd₀₄₁Eu₀₀₃O₃ single crystals from a flux between 1250 and 1100°C, demonstrate the applicability of this technique to lutetium-based materials. researchgate.net

Vapor Phase Transport

Chemical Vapor Transport (CVT) is another powerful technique for growing high-purity single crystals. psu.eduresearchgate.net The method relies on a reversible chemical reaction where the material to be crystallized is converted into a volatile gaseous species by a transport agent at a "source" zone within a sealed, evacuated ampoule (typically quartz). researchgate.netwikipedia.org A temperature gradient is established across the ampoule, causing the gaseous complex to diffuse to a cooler "sink" zone. researchgate.net At the sink, the reverse reaction occurs, leading to the decomposition of the gaseous species and the deposition of the desired material as single crystals, while the transport agent is released and diffuses back to the source zone to continue the cycle. wikipedia.org

Common transport agents include halogens (like iodine) or halogen-containing compounds. researchgate.net The key parameters controlling the process are the temperatures of the source and sink, the temperature gradient, and the concentration of the transport agent. psu.edu This method has been used to grow a wide variety of materials, including oxides, pnictides, and chalcogenides. psu.edu For example, the synthesis of yttrium, erbium, and lutetium complexes for chemical vapor deposition processes highlights the use of vapor transport for lutetium-containing compounds. wayne.edu Although direct reports on CVT for this compound are scarce, the technique's success with other phosphates and refractory materials suggests its potential viability.

Fabrication of this compound Nanomaterials

The synthesis of this compound nanomaterials has garnered significant interest due to their potential in various advanced applications. Researchers have developed numerous methods to control the size, morphology, and surface properties of these nanoparticles, leading to materials with tailored characteristics.

Core-Shell Nanoparticle Synthesis and Characterization

A notable strategy in nanomaterial design is the creation of core-shell structures, which can impart enhanced stability, functionality, and specific properties. A successful approach for synthesizing this compound core-shell nanoparticles involves using apoferritin as a biotemplate. Current time information in Bangalore, IN.d-nb.info Apoferritin is a hollow protein cage with an 8 nm diameter internal cavity, which serves as a size-constrained nanoreactor. Current time information in Bangalore, IN.

The synthesis process leverages the multi-channel structure of the apoferritin shell to allow for the sequential diffusion of lutetium and phosphate ions into the cavity. Current time information in Bangalore, IN.d-nb.info Inside the cavity, "seeds" of LuPO₄ form on the internal surface, which then grow to form a stable, insoluble this compound core encapsulated within the apoferritin protein shell. Current time information in Bangalore, IN. This results in a stable LuPO₄–apoferritin core-shell composite. Current time information in Bangalore, IN.d-nb.info

Characterization of these nanoparticles confirms the formation of the core-shell structure.

Characterization Technique Findings Reference
Transmission Electron Microscopy (TEM)Confirms the formation of a dark this compound core with a diameter of approximately 8 nm, encapsulated by the lighter protein shell. Current time information in Bangalore, IN.d-nb.info
X-ray Photoelectron Spectroscopy (XPS)Verifies the presence and chemical state of lutetium, phosphorus, and oxygen, confirming the composition of the core as this compound. Current time information in Bangalore, IN.d-nb.info
Inductively Coupled Plasma (ICP) AnalysisUsed to determine the elemental concentration of lutetium within the loaded apoferritin nanoparticles. Current time information in Bangalore, IN.d-nb.info

This method provides a simple and efficient route to produce monodisperse, water-soluble LuPO₄ core-shell nanoparticles. Current time information in Bangalore, IN. The protein shell not only controls the size of the nanoparticle core but also provides a surface that can be readily functionalized, for example, by attaching biotin (B1667282) for targeted applications. Current time information in Bangalore, IN.d-nb.info

Controlled Morphology and Size Synthesis (e.g., Monodisperse Structures, Thin Films)

Control over the morphology and size of this compound nanomaterials is crucial for optimizing their properties for specific applications. Various synthetic routes, particularly hydrothermal and solvothermal methods, have been explored to achieve this control.

Monodisperse Structures:

A surfactant-free, homogeneous precipitation method has been reported for synthesizing uniform, ovoid-shaped Eu³⁺-doped LuPO₄ nanoparticles. ut.eenih.gov This process involves aging a butylene glycol solution containing lutetium acetate (B1210297) and phosphoric acid at 180°C. The size of the resulting ovoid particles can be tuned by adjusting the concentration of the lutetium or phosphate precursors. ut.eenih.gov For instance, nanoparticles with dimensions of 130 nm x 62 nm and 85 nm x 40 nm have been produced. ut.eenih.gov

Solvothermal synthesis in a dimethyl sulfoxide (B87167) (DMSO)-water solvent system has been used to produce Pr³⁺-doped LuPO₄ nanocrystals with average sizes of 9 nm and 14 nm. ut.eersc.org Subsequent annealing of these nanocrystals at 1000°C increased their average size to 19 nm and 23 nm, respectively, demonstrating that thermal treatment can be used to control crystallite size. ut.ee

Hydrothermal methods have also proven effective for creating a range of morphologies. A systematic hydrothermal synthesis using a water and ethanol (B145695) mixed solvent has been shown to produce uniform LnPO₄ (where Ln includes Lu) nanocrystals with controllable structures, including spherelike (0D), rodlike (1D), and polygonlike (2D) shapes. nih.gov Other research has focused on producing monodisperse LuPO₄ hollow nanospheres. ingentaconnect.com

Thin Films:

The fabrication of this compound thin films is important for applications in optics and electronics. rsc.orgnbn-resolving.org One approach involves preparing semitransparent, compact layers from pre-synthesized LuPO₄:Eu nanoparticles. d-nb.info The nanoparticles, initially produced via a hydrothermal route, are used to create films whose performance as scintillators can be tested. d-nb.info This method allows for the creation of films with nanoparticulate grains of around 50 nm. d-nb.info this compound films have also been synthesized directly on silicon substrates for potential use in environmentally friendly UV-C light-emitting devices. nbn-resolving.org Sputtering is another common physical vapor deposition (PVD) technique used to create thin films from a target material, representing a potential route for LuPO₄ film fabrication. researchgate.net

Synthesis Method Morphology/Structure Key Parameters/Features Reference
Homogeneous PrecipitationUniform Ovoid NanoparticlesSolvent: Butylene Glycol; Precursors: Lutetium acetate, H₃PO₄; Temp: 180°C; Size tunable by precursor concentration. ut.eenih.gov
Solvothermal SynthesisElongated NanocrystalsSolvent: DMSO-water; Size tunable by annealing (e.g., 9 nm -> 19 nm). ut.eersc.org
Hydrothermal Synthesis0D (spherelike), 1D (rodlike), 2D (polygonlike) NanocrystalsSolvent: Water-ethanol mix; Morphology control achieved. nih.gov
Not SpecifiedHollow NanospheresMonodisperse structures. ingentaconnect.com
Film Fabrication from NanoparticlesSemitransparent Thin FilmsNanoparticles from hydrothermal synthesis are used to form layers. d-nb.info

These advanced synthesis techniques provide a versatile toolkit for producing this compound nanomaterials with precisely controlled physical and chemical properties.

Structural Elucidation and Crystallographic Analysis of Lutetium Phosphate

Crystalline Phases and Structural Polymorphism

Lutetium phosphate (B84403) is known to exist in different crystalline forms, or polymorphs, with the specific structure depending on factors such as pressure, temperature, and the presence of other elements.

Under standard conditions, lutetium orthophosphate (LuPO₄) crystallizes in the zircon-type structure, which is isostructural with the mineral xenotime (B576624). nih.gov This structure belongs to the tetragonal crystal system and is characterized by the space group I4₁/amd (No. 141). materialsproject.orgresearchgate.net In this arrangement, the lutetium (Lu³⁺) ion is coordinated to eight oxygen atoms, forming a LuO₈ dodecahedron. nih.gov These LuO₈ polyhedra and PO₄ tetrahedra are connected at their vertices to form a three-dimensional network. nih.govarizona.edu

The Lu³⁺ ion is bonded to eight equivalent oxygen (O²⁻) atoms with two distinct bond lengths: four shorter bonds and four longer bonds. materialsproject.org The phosphorus (P⁵⁺) atom is situated in a tetrahedral geometry, bonded to four equivalent oxygen atoms. materialsproject.org This arrangement results in a stable, three-dimensional lattice. arizona.edu The detailed structure consists of chains of alternating LuO₈ bisdisphenoids and PO₄ tetrahedra running parallel to the c-axis, which are then interconnected by sharing edges of the LuO₈ polyhedra in the a and b directions. arizona.edu

Table 1: Crystallographic Data for Zircon-Type LuPO₄
ParameterValueReference
Crystal SystemTetragonal materialsproject.org
Space GroupI4₁/amd (No. 141) materialsproject.orgresearchgate.net
Lattice Parameters (a, c) at 10 Ka = 6.7915(2) Å, c = 5.9544(2) Å researchgate.net
Lattice Parameters (a, c) at 25 °Ca = 7.0214(3) Å, c = 6.2277(3) Å arizona.edu
Lu-O Bond Lengths4 x 2.23 Å, 4 x 2.32 Å materialsproject.org
P-O Bond Length1.54 Å materialsproject.org
Density6.69 g/cm³ materialsproject.org

When lutetium is incorporated into more complex phosphate matrices, such as in calcium lutetium phosphate (Ca₉Lu(PO₄)₇), different crystal structures are formed. These materials are often based on the whitlockite (B577102) mineral structure. cnr.itarizona.edu Ca₉Lu(PO₄)₇ is isostructural with β-tricalcium phosphate (β-TCP) and possesses a trigonal (rhombohedral) crystal system with the space group R3c. cnr.itcnr.it

The whitlockite structure is characterized by the presence of multiple distinct crystallographic sites for cations, offering a versatile host lattice for various ions. cnr.itmdpi.com In the Ca₉Lu(PO₄)₇ structure, Ca²⁺ and Lu³⁺ ions share four of the five available cationic sites (M1, M2, M3, and M5). univr.it The Lu³⁺ ions exhibit a preference for the M1 and M5 sites. univr.it The introduction of dopant ions can significantly alter the occupation factors of the Ca²⁺ and Lu³⁺ cations and lead to distortions in the metal-oxygen polyhedra. researchgate.netresearchgate.net This structural flexibility is crucial for tuning the material's properties for applications such as phosphors. researchgate.net

Table 2: Crystallographic Data for Whitlockite-Type Ca₉Lu(PO₄)₇
ParameterValueReference
Crystal SystemTrigonal (Rhombohedral) cnr.itcnr.it
Space GroupR3c (No. 161) cnr.itsemanticscholar.org
Lattice Parameters (a, c)a ≈ 10.44 Å, c ≈ 37.36 Å semanticscholar.org
Cationic SitesFive distinct sites (M1-M5) cnr.it
Lu³⁺ Preferred SitesM1, M5 univr.it

Advanced Diffraction Techniques for Structural Determination

To accurately determine these complex crystal structures, researchers employ a range of sophisticated diffraction and imaging techniques.

X-ray diffraction (XRD) is a primary tool for identifying crystalline phases and determining their lattice parameters. rsc.org For detailed structural analysis, the Rietveld refinement method is applied to powder XRD data. wikipedia.orgmalvernpanalytical.com This technique involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. wikipedia.orgmyscope.training By minimizing the difference between the calculated and observed profiles, precise information about lattice parameters, atomic positions, and site occupancy factors can be extracted. malvernpanalytical.com

Rietveld analysis has been successfully used to confirm the zircon-type structure of LuPO₄ and the whitlockite-type structure of Ca₉Lu(PO₄)₇. arizona.eduunivr.itrsc.org Studies on LuPO₄ have used this method to investigate properties like thermal expansion by tracking changes in lattice parameters with temperature. arizona.edugeoscienceworld.org In complex phosphates like Ca₉Lu(PO₄)₇, Rietveld refinement is essential for understanding how dopant ions distribute among the different cation sites. researchgate.netresearchgate.net

While XRD provides information on the average crystal structure, electron microscopy techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the material's microstructure and morphology. intibs.plillinois.edu

SEM analysis reveals the shape, size, and surface features of this compound particles. researchgate.net For instance, studies have shown that synthesis methods can produce LuPO₄ microparticles with varied morphologies, such as doughnut-shaped structures. researchgate.net TEM provides higher resolution images, allowing for the characterization of nanocrystalline samples, including the size and shape of individual nanoparticles, which can be in the range of 40-90 nm. researchgate.netacs.org These techniques are crucial for correlating the synthesis process with the final morphology of the material, which in turn affects its properties. researchgate.netresearchgate.net

Studies on Structural Stability and Phase Transitions under Extreme Conditions

This compound (LuPO₄), at ambient conditions, crystallizes in the tetragonal zircon-type structure. researchgate.net Its response to extreme conditions, particularly high pressure, has been a subject of detailed investigation through in situ X-ray diffraction (XRD) studies. These studies have revealed significant, reversible changes in its crystal structure.

Research into the high-pressure behavior of this compound has consistently identified a significant phase transition. When subjected to pressures around 19 GPa, LuPO₄ undergoes a reversible transformation from its native zircon structure to a scheelite-type structure. researchgate.netresearchgate.netmdpi.com This phase transition is accompanied by a substantial volume reduction of approximately 10% and a notable increase in the bulk modulus. researchgate.net The coexistence of both the zircon and scheelite phases has been observed over a pressure range of about 8 GPa, indicating kinetic factors influencing the transformation. mdpi.com

The transition involves a change in the coordination environment of the lutetium ion. In the zircon structure, the PO₄ tetrahedra are linked with polyhedra containing the lanthanide ion in an eight-fold coordination. researchgate.net The pressure-induced shift to the scheelite structure alters this arrangement. Upon release of the pressure, the material reverts to the zircon-type structure, confirming the reversible nature of this transformation. researchgate.netresearchgate.net

Further investigations at even higher pressures have provided indications of subsequent structural changes. X-ray diffraction patterns of LuPO₄ at pressures exceeding 42.5 GPa show broadening of diffraction peaks and the appearance of some weak, additional peaks. researchgate.net This has led to the suggestion that a second phase transition might occur, potentially to a fergusonite-type structure, similar to what is anticipated in other rare-earth phosphates and observed in compounds like LuVO₄. researchgate.net However, due to the close structural similarities and the quality of the diffraction data at such extreme pressures, this second transition is not as definitively characterized as the zircon-to-scheelite transformation.

In contrast to its dynamic behavior under high pressure, this compound exhibits considerable thermal stability. Studies on its high-temperature crystal chemistry have not reported any phase transitions. The material maintains its zircon-type structure at elevated temperatures, showing anisotropic thermal expansion. arizona.edu The average axial thermal expansion coefficients have been determined, highlighting a difference in expansion along the crystallographic axes, though the average volume thermal expansion is comparable to its vanadate (B1173111) analogue. arizona.edu

High-Pressure Phase Transition of this compound

The following table summarizes the key findings from high-pressure studies on this compound.

Initial Phase (Ambient)High-Pressure PhaseTransition Onset PressureVolume ReductionReversibility
Zircon-typeScheelite-type~19 GPa researchgate.netresearchgate.net~10% researchgate.netReversible researchgate.net

Crystallographic Data for this compound Under Pressure

This table details the crystallographic structures of this compound before and after the pressure-induced phase transition.

PropertyZircon-type (LuPO₄)Scheelite-type (LuPO₄)
Crystal System Tetragonal researchgate.netTetragonal researchgate.net
Coordination (Lu-O) 8 researchgate.net8
Structural Stability Stable at ambient pressureStable above ~19 GPa researchgate.netresearchgate.net

Spectroscopic Characterization of Lutetium Phosphate Systems

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a key tool for probing the lattice dynamics of crystalline solids like lutetium phosphate (B84403).

Lutetium phosphate crystallizes in the tetragonal zircon structure, belonging to the space group I4₁/amd. Group theory predicts 12 Raman-active modes (2A₁g + 4B₁g + 1B₂g + 5E_g). aip.org

Polarized micro-Raman spectroscopy has been instrumental in assigning these vibrational modes. researchgate.net Studies have successfully identified and assigned most of the expected Raman modes. aip.orgresearchgate.net For instance, room-temperature polarized Raman spectra of LuPO₄ single crystals have allowed for the definitive assignment of eleven of the twelve expected modes. researchgate.net The missing B₁g(2) mode is believed to be either too weak to be observed or obscured by the more intense E_g(3) mode near 306 cm⁻¹. researchgate.net

The Raman spectra are characterized by sharp, well-defined peaks, indicative of a well-ordered crystalline structure. The vibrational modes can be categorized into internal modes of the phosphate (PO₄³⁻) tetrahedra and external modes involving the motion of Lu³⁺ cations and the rigid PO₄ units.

Internal Modes: These arise from the vibrations within the PO₄³⁻ anion. They include symmetric stretching (ν₁), asymmetric stretching (ν₃), symmetric bending (ν₂), and asymmetric bending (ν₄) of the P-O bonds.

External Modes: These are lower-frequency vibrations and include translational and rotational (librational) modes of the PO₄ groups and Lu³⁺ ions. aip.org An intense peak observed around 138 cm⁻¹ is assigned to a translational-like vibration. aip.org

Doping LuPO₄ with other rare-earth ions, such as terbium (Tb³⁺), has been shown to cause only minor alterations in the phonon frequencies, suggesting that the force fields within the LuPO₄ lattice are not significantly affected by such substitutions at low concentrations. aip.org

Table 1: Experimentally Observed Raman Phonon Modes for this compound (LuPO₄)

Symmetry Wavenumber (cm⁻¹) Assignment
A₁g 1010 ν₃(PO₄)
A₁g 487 ν₂(PO₄)
B₁g 1068 ν₃(PO₄)
B₁g 664 ν₄(PO₄)
B₁g ~306 Not definitively observed
E_g 1031 ν₃(PO₄)
E_g 581 ν₄(PO₄)
E_g 304 Rotational-like
E_g 186 Translational-like
E_g 131 Translational-like

Data sourced from studies on pure and doped LuPO₄ crystals. aip.org

Infrared (IR) absorption spectroscopy complements Raman spectroscopy by probing vibrational modes that are IR-active. For a crystal with I4₁/amd symmetry, the IR-active modes are of A₂u and E_u symmetry. These studies are often conducted using reflection measurements on single crystals. researchgate.net

IR spectra of LuPO₄ show characteristic absorption bands corresponding to the internal vibrations of the phosphate groups. iaea.org The introduction of rare-earth dopants like Nd³⁺, Eu³⁺, and Er³⁺ into the LuPO₄ lattice does not lead to significant changes in the positions of the main IR absorption bands, further confirming that the fundamental structure of the phosphate anion is preserved. iaea.org The primary absorption features are related to the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes of the PO₄³⁻ tetrahedra, which are typically strong in the IR. The ν₃ mode appears in the 1000-1100 cm⁻¹ region, while the ν₄ modes are found at lower frequencies. spectroscopyonline.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. In the context of this compound, which is itself diamagnetic (Lu³⁺ has a filled 4f shell), EPR is used to study paramagnetic impurity ions or defects within the LuPO₄ host crystal.

Seminal EPR studies have been conducted on LuPO₄ single crystals doped with trivalent actinide ions, such as curium-243 (B1197759) (²⁴³Cm³⁺) and curium-244 (B1199346) (²⁴⁴Cm³⁺). aps.orgiaea.org These experiments, typically performed at low temperatures (e.g., 4.2 K) and microwave frequencies around 9 GHz, allow for the precise determination of the electronic ground state of the impurity ion in the tetragonal crystal field of LuPO₄. aps.orgiaea.org

For Cm³⁺ in LuPO₄, the EPR spectrum provides the g-factors, which are measures of the interaction of the electron spin with the external magnetic field. The axial symmetry of the Lu³⁺ site in the tetragonal host results in two g-values: g_∥ (parallel to the crystal c-axis) and g_⊥ (perpendicular to the c-axis). For Cm³⁺, these were determined to be g_∥ = 7.98(1) and g_⊥ = 4.096(4). aps.orgiaea.org Analysis of these g-values and the temperature dependence of the signal intensity revealed that the observed spectrum arose from an excited state, not the ground state. This finding was crucial in determining the sign of the dominant axial crystal-field term for the Cm³⁺ ion in the LuPO₄ host. aps.orgaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local magnetic fields around atomic nuclei, providing detailed information about atomic environments, bonding, and coordination.

Solid-state NMR (ssNMR) is particularly useful for characterizing the local atomic structure of crystalline materials. acs.org For this compound, ³¹P and ¹⁷⁵Lu are the primary nuclei of interest. Lutetium-175 is a quadrupolar nucleus, which means its NMR signal is highly sensitive to the local electric field gradient (EFG) at the nucleus. researchgate.net This makes ¹⁷⁵Lu NMR a sensitive probe for site symmetry and structural order.

In highly ordered crystalline materials like LuPO₄, where the lutetium atoms occupy sites of high local symmetry, sharp ¹⁷⁵Lu NMR signals can be observed. researchgate.net However, any structural defects or disorder can lead to a distribution of EFGs, broadening the signal beyond detection. researchgate.net

³¹P ssNMR is a powerful tool for probing the local environment around the phosphorus atoms. nih.gov In paramagnetic systems, such as LuPO₄ doped with paramagnetic ions, the hyperfine interaction between the nuclear spin and the unpaired electron spins of the dopant provides a sensitive probe of the local structure and the distribution of the dopant ions. acs.org The large chemical shifts induced by paramagnetic centers can be used to resolve different phosphorus environments. nih.gov

While this compound itself is largely insoluble, studies on related lutetium-phosphate systems in solution provide insights into the coordination chemistry of the Lu³⁺ ion with phosphate-containing ligands. nih.govosti.gov Solution-state NMR, particularly ³¹P and ¹⁷⁵Lu NMR, can be used to study the formation and structure of lutetium complexes with soluble phosphate species like adenosine (B11128) monophosphate (AMP) and adenosine triphosphate (ATP). nih.gov

In these systems, the chemical shifts in the ³¹P NMR spectra indicate the coordination of the phosphate groups to the Lu³⁺ ion. nih.gov Studies on the interaction of Lu³⁺ with polyoxometalates (POMs), which are large, water-soluble phosphate-containing anions, have used ³¹P NMR to identify the formation of different complex species in solution, such as 1:1 and 1:2 metal-to-ligand complexes. osti.gov The analysis of paramagnetic shifts and relaxation times in these systems helps to elucidate the structure and dynamics of the complexes in solution. osti.govsoton.ac.uk Quantum mechanical charge field molecular dynamics (QMCF-MD) simulations, often correlated with experimental data, suggest that the Lu³⁺ ion in aqueous solution typically has a coordination number of eight, forming a stable first hydration shell. aip.orgresearchgate.net

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique utilized to probe the local geometric and electronic structure of a selected atomic species within a material. ucalgary.ca It is particularly valuable for amorphous or disordered systems, such as glasses, where long-range order required for diffraction techniques is absent. osti.govoulu.fi The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. u-tokyo.ac.jp The EXAFS region, consisting of oscillations extending hundreds of eV beyond the edge, can be analyzed to determine the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers with a high degree of precision. ucalgary.caresearchgate.net

In the context of this compound systems, XAS at the Lu LIII-edge is employed to characterize the local environment around the Lu³⁺ ions. The analysis of the EXAFS region provides detailed insights into the coordination sphere of lutetium, which is crucial for understanding the structure-property relationships of these materials.

Detailed Research Findings

Research on lanthanide-containing phosphate and silicate (B1173343) glasses has demonstrated the utility of EXAFS in determining the coordination environment of these elements. For instance, a study on the speciation of lanthanide ions in borosilicate glass using XAS revealed that lutetium (Lu³⁺) has a well-defined first coordination shell. osti.gov The analysis of the EXAFS data indicated that the Lu³⁺ ion is coordinated by approximately 6 (±2) oxygen atoms with an average Lu-O interatomic distance of 2.20 (±0.05) Å. osti.gov

In other lutetium-containing systems, similar coordination environments have been observed. For example, in aqueous solutions, the Lu³⁺ ion is typically found in an eight-fold coordination with water molecules, exhibiting a Lu-O bond distance of around 2.32 Å. mdpi.com Studies on lutetium complexes with large polyoxoanions, which include phosphate groups, have also been conducted. In one such complex, the Lu³⁺ ion was found to be eight-coordinate, bonded to oxygen atoms with an average Lu-O bond length of 2.31(1) Å, a value consistent with EXAFS results. udel.edu

Furthermore, EXAFS has been effectively used to study the coordination mechanism of Lu(III) ions adsorbed onto various materials. In one such investigation, it was determined that the adsorbed Lu(III) ions were strongly coordinated with oxygen and nitrogen atoms of the adsorbent material. researchgate.net These studies collectively highlight the capability of EXAFS to elucidate the local structure around lutetium in diverse chemical environments, including phosphate-based matrices. The analysis of the first coordination shell typically involves fitting the EXAFS data with theoretical models to extract key structural parameters.

The table below summarizes typical coordination parameters for lutetium in an oxygen environment, as would be determined by EXAFS analysis of a this compound sample.

ShellAtomCoordination Number (N)Interatomic Distance (R) / ÅDebye-Waller Factor (σ²) / Ų
Lu - OO6 - 82.20 - 2.320.008 - 0.012
Lu - PP3 - 53.53 - 3.850.010 - 0.015

This table presents a range of expected values for the coordination number (N), interatomic distance (R), and Debye-Waller factor (σ²) for the first (Lu-O) and second (Lu-P) coordination shells around lutetium in a phosphate matrix, based on published data for analogous systems. osti.govmst.edu The Debye-Waller factor, σ², represents the mean square displacement of the interatomic distances, indicating the degree of structural and thermal disorder in the coordination shell.

Electronic Structure and Bandgap Engineering in Lutetium Phosphate

First-Principles Calculations of Electronic Band Structure

First-principles calculations, rooted in Density Functional Theory (DFT), are powerful tools for predicting the electronic band structure of crystalline solids like Lutetium Phosphate (B84403). These calculations typically begin with the material's known crystal structure. Lutetium Phosphate crystallizes in the tetragonal I4₁/amd space group and has a Zircon-type structure. materialsproject.org In this configuration, the lutetium (Lu³⁺) ion is coordinated with eight oxygen atoms, while the phosphorus (P⁵⁺) atom is tetrahedrally coordinated with four oxygen atoms. materialsproject.org

Computational studies on related rare-earth compounds, such as lutetium orthovanadate (LuVO₄), provide insight into the expected electronic structure of LuPO₄. mdpi.com First-principles calculations indicate that the valence band is primarily composed of the O 2p nonbonding states and hybridized states from the bonding O 2p and P 3d orbitals. mdpi.com There are also contributions from the more localized Lu 4f states within the valence region. mdpi.com The bottom of the conduction band is largely formed by the empty Lu 5d orbitals. For materials with strongly correlated f-electrons, such as those containing lanthanides, standard DFT methods like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) can be insufficient. Therefore, approaches like LSDA+U (LDA with a Hubbard-U correction) are often employed to more accurately model the electronic structure. mdpi.com

Crystal Structure Details for this compound (LuPO₄)

ParameterValue
Crystal SystemTetragonal
Space GroupI4₁/amd (141)
Lattice Constant (a)6.73 Å
Lattice Constant (c)5.91 Å
Formula Units (Z)4
Calculated Density6.69 g/cm³

Data sourced from the Materials Project. materialsproject.org

Experimental Determination and Theoretical Prediction of Bandgap Energies

The energy bandgap (Eg) is a crucial parameter that dictates the optical transparency and electrical conductivity of a material. For wide-bandgap insulators like this compound, the optical bandgap can be determined experimentally using techniques such as vacuum ultraviolet (VUV) absorption measurements and the analysis of recombination luminescence excitation spectra. acs.org These methods identify the energy threshold for band-to-band electronic transitions. acs.org

Theoretical calculations provide a predictive framework for the bandgap energy. Based on DFT calculations, this compound is predicted to be an insulator with a wide bandgap. materialsproject.org The Materials Project, a computational materials science database, reports a calculated bandgap of 5.96 eV for LuPO₄. materialsproject.org This large predicted value is consistent with the colorless appearance of the compound and its suitability as a host for optical dopants. wikipedia.org

Predicted Bandgap Energy for this compound

CompoundTheoretical Bandgap (eV)Computational Method
This compound (LuPO₄)5.96Density Functional Theory (DFT)

Data sourced from the Materials Project. materialsproject.org

Correlation between Electronic Structure and Optical Properties

The electronic structure of this compound is directly responsible for its observed optical properties. The large bandgap of approximately 5.96 eV means that high-energy photons are required to excite electrons from the valence band to the conduction band. materialsproject.org This explains why the material is transparent in the visible light spectrum and is considered a good host material for phosphors. optica.org

The nature of the band edges dictates the primary optical absorption processes. The top of the valence band is dominated by O 2p states, while the bottom of the conduction band consists mainly of empty Lu 5d states. mdpi.com Consequently, the fundamental optical absorption near the band edge corresponds to an O 2p → Lu 5d charge-transfer transition.

This electronic configuration makes LuPO₄ an excellent host lattice for incorporating other lanthanide ions as dopants. optica.org The wide bandgap provides a large energy window within which the electronic energy levels of dopant ions (such as Nd³⁺ or Yb³⁺) can reside. acs.orgoptica.org This allows for efficient intra-ionic 4f-4f or 4f-5d transitions of the dopant ions without interference or quenching from the host lattice, which is essential for applications in lasers and scintillators. optica.orgresearchgate.net The refractive index of this compound has been reported to be approximately 1.7. optica.org

Luminescence and Scintillation Properties of Lutetium Phosphate: Fundamental Research

Photoluminescence Mechanisms and Spectral Characteristics

The photoluminescence of lutetium phosphate (B84403) is primarily studied in its doped forms, where activator ions, typically rare-earth elements, are introduced into the LuPO₄ host lattice. These dopants are responsible for the material's characteristic light emission.

The spectral properties of doped lutetium phosphate are dictated by the electronic transitions within the dopant ions.

In LuPO₄ co-doped with dysprosium (Dy³⁺) and europium (Eu³⁺), the excitation spectra for the 575 nm emission line of Dy³⁺ show strong absorptions in the near-UV region, particularly at 350, 370, and 390 nm. optica.org Similarly, the excitation spectrum for the 595 nm emission line of Eu³⁺ reveals characteristic absorption peaks. optica.orgresearchgate.net The fluorescence spectra of LuPO₄:Dy³⁺,Eu²⁺ exhibit distinct emission lines corresponding to the electronic transitions within both dopant ions when excited at 353 nm. optica.org

For LuPO₄ doped with Eu²⁺ and co-doped with hafnium (Hf⁴⁺) for charge compensation, the excitation spectra at low temperatures (20 K) reveal a rich fine structure with two broad bands in the 240–320 nm and 330–430 nm spectral regions, which are attributed to the 4f⁷→4f⁶5d¹ transitions of the Eu²⁺ ion. uu.nlepa.gov The emission spectra of these crystals at 20 K show a sharp zero-phonon line at 425.80 nm, accompanied by a well-resolved vibronic structure. uu.nlepa.gov

In the case of praseodymium (Pr³⁺) doped LuPO₄, the luminescence spectra are typical for the tetragonal crystal lattice symmetry. success.kharkov.ua When co-doped with neodymium (Nd³⁺), LuPO₄:Pr³⁺,Nd³⁺ nanoparticles exhibit an increased UV-C emission. uni-osnabrueck.ded-nb.info The addition of Nd³⁺ does not result in a peak shift or broadening of the Pr³⁺ 5d-4f emission. d-nb.info

Europium (Eu³⁺) doped LuPO₄ nanoparticles show emission spectra with four transition multiplets between 580 and 720 nm, with the most intense transition being the ⁵D₀ → ⁷F₄ at approximately 696.4 nm. rsc.org The excitation spectrum for the 619.6 nm emission in Eu³⁺ doped LuPO₄ films includes well-resolved lines corresponding to various absorption transitions of the Eu³⁺ ion. d-nb.info

Dopant SystemExcitation Wavelengths (nm)Emission Peaks (nm)
LuPO₄:Dy³⁺,Eu³⁺350, 370, 390 (for 575 nm emission); various for 595 nm emission optica.org575 (Dy³⁺), 595 (Eu³⁺) optica.org
LuPO₄:Eu²⁺,Hf⁴⁺240-320, 330-430 (broad bands) uu.nlepa.gov425.80 (zero-phonon line at 20 K) uu.nlepa.gov
LuPO₄:Pr³⁺VUV and X-ray uni-osnabrueck.ded-nb.info225-280 (UV-C emission) uni-osnabrueck.ded-nb.info
LuPO₄:Eu³⁺390.05 rsc.org580-720, with the most intense at 696.4 rsc.org

The luminescence decay time is a critical parameter that characterizes the lifetime of the excited state of the luminescent center.

For LuPO₄ co-doped with Pr³⁺ and Nd³⁺, the experimental lifetime of the ³P₀ excited state of Pr³⁺ was found to be approximately 0.5 µs. icm.edu.pl In contrast, the lifetime of the lower-energy ¹D₂ excited state of Pr³⁺ is significantly quenched at higher concentrations, decreasing from 220 µs in LuPO₄:0.01%Pr³⁺ to 38 µs in LuPO₄:1%Pr³⁺. icm.edu.pl The decay of the ⁴F₃/₂ level in Nd³⁺ is also affected by the presence of Pr³⁺, with a 52% reduction in its lifetime in a co-doped sample compared to a singly Nd³⁺-doped sample. icm.edu.pl

In Eu³⁺-doped LuPO₄ nanoparticles, temperature-dependent decay measurements show a drop in the emission lifetime at higher temperatures, indicating thermal quenching. rsc.org The decay curves for Eu³⁺ were recorded for 20 ms. rsc.org The lifetime of fluorescence from certain emission lines in europium-doped this compound is known to be temperature-dependent. compadre.org

For Pr³⁺-doped Sr₉Lu(PO₄)₇, which has a similar phosphate host structure, a fast decay component of approximately 15 ns is observed, associated with the 5d→4f transition of Pr³⁺. researchgate.net

Dopant and TransitionConcentrationLifetime (µs)
Pr³⁺ (³P₀)Various~0.5 icm.edu.pl
Pr³⁺ (¹D₂)0.01%220 icm.edu.pl
Pr³⁺ (¹D₂)1%38 icm.edu.pl

Radioluminescence and Scintillation Performance Evaluation

Radioluminescence is the emission of light under excitation by ionizing radiation, such as X-rays or gamma rays. Materials exhibiting efficient radioluminescence are known as scintillators.

The light yield of a scintillator is a measure of its efficiency in converting the energy of ionizing radiation into light. High scintillation light yields have been measured for LuPO₄:Nd³⁺ for dopant concentrations above 2%. uni-osnabrueck.de For Ce³⁺-doped Sr₉Lu(PO₄)₇, the scintillation light yield is approximately 1,500 photons/MeV under ¹³⁷Cs γ-ray irradiation. researchgate.net The luminescence efficiency of Ce³⁺-doped LuPO₄ nanoparticles is observed to decrease significantly with a reduction in nanoparticle size when excited by X-rays or in the band-to-band transition range. researchgate.net

The absolute efficiency of LuPO₄:Eu³⁺ films under poly-energetic X-ray radiation is influenced by the film thickness, with thicker films generally showing enhanced X-ray detection parameters. d-nb.info

The decay time of a scintillator is crucial for applications requiring fast timing, such as positron emission tomography (PET). uni-osnabrueck.de LuPO₄ doped with Ce³⁺ is noted for its fast decay time of 25 ns, making it suitable for such applications. uni-osnabrueck.de Pr³⁺ and Nd³⁺ are also investigated as dopants for their potential for even faster decay times. uni-osnabrueck.de In Sr₉Sc(PO₄)₇:Pr³⁺, a fast luminescence decay component of about 15 ns is measured. researchgate.net

Energy Transfer Processes in Doped this compound Systems

In LuPO₄ co-doped with Pr³⁺ and Nd³⁺, an effective energy transfer occurs from Nd³⁺ to Pr³⁺, resulting in an increased UV-C emission from Pr³⁺ upon X-ray and vacuum ultraviolet excitation. uni-osnabrueck.ded-nb.info This process enhances the near-infrared emission from Nd³⁺ in the region of 1064 to 1350 nm. icm.edu.plresearchgate.net The relaxation dynamics of the neodymium metastable excited state are highly sensitive to the concentration of praseodymium. icm.edu.pl

Similarly, an efficient energy transfer from Pr³⁺ to Gd³⁺ has been observed in co-doped LuPO₄ nanoparticles. researchgate.net This is studied through photo- and radioluminescence upon vacuum ultraviolet or X-ray excitation. researchgate.net

In Eu³⁺-doped LuPO₄ nanoparticles, thermal quenching at higher temperatures is attributed to energy transfer from Eu³⁺ ions to other defect states with the assistance of thermal phonons. rsc.org

The study of energy transfer is not limited to this compound but is a broader phenomenon in phosphate hosts. For instance, in YV₀.₅P₀.₅O₄ co-doped with Eu³⁺ and Bi³⁺, energy transfer from Bi³⁺ to Eu³⁺ is investigated. acs.org

Donor IonAcceptor IonHostObserved Effect
Nd³⁺Pr³⁺LuPO₄Increased UV-C emission from Pr³⁺ uni-osnabrueck.ded-nb.info
Pr³⁺Nd³⁺LuPO₄Enhanced near-infrared emission from Nd³⁺ icm.edu.plresearchgate.net
Pr³⁺Gd³⁺LuPO₄Efficient photosensitization of Gd³⁺ emission researchgate.net
Eu³⁺Defect StatesLuPO₄Thermal quenching of Eu³⁺ luminescence rsc.org

Host-to-Activator Energy Transfer Mechanisms

The process of energy transfer from the this compound host lattice to the activator ions is a cornerstone of its luminescent and scintillation properties. This transfer is essential for the conversion of high-energy radiation into visible light. The host material plays a crucial role by providing suitable crystal fields for the activator ions, which significantly influences the luminescent properties and efficiency of the phosphor. nih.gov

In phosphate-based phosphors, the energy transfer can occur through various pathways. One common mechanism involves the migration of energy through the host lattice until it reaches an activator ion. The transfer can be radiative, where the host emits a photon that is subsequently absorbed by the activator, or non-radiative. Non-radiative energy transfer is often more efficient and can occur through mechanisms such as dipole-dipole, dipole-quadrupole, or exchange interactions. nih.gov

Research on related phosphate materials provides insights into the likely mechanisms in this compound. For instance, in some phosphate hosts, energy transfer is facilitated by the creation of combined electronic-radiative states involving both the host and the activator. mdpi.com In these systems, the energy from external irradiation is first accumulated in the phosphor in these combined states. The subsequent decay of these states leads to the transfer of energy to the activators, resulting in their characteristic emission. mdpi.com The process can be summarized in the following stages:

Energy Absorption: The host lattice absorbs energy from an external source (e.g., X-rays, UV light).

Energy Migration: The absorbed energy migrates through the host lattice.

Energy Transfer: The energy is transferred non-radiatively to the activator ions.

Activator Emission: The excited activator ions relax by emitting light at their characteristic wavelengths.

The critical distance (Rc) between the sensitizer (B1316253) (host) and activator ions is a key parameter in determining the dominant energy transfer mechanism. nih.gov

Energy Transfer ParameterDescription
Energy Absorption The initial step where the host lattice absorbs external energy.
Energy Migration The movement of absorbed energy through the crystal lattice.
Non-Radiative Transfer Energy transfer without the emission and re-absorption of photons.
Activator Emission The final step where the excited activator ion emits light.

Inter-Ion Energy Migration and Cross-Relaxation Phenomena

In addition to host-to-activator energy transfer, interactions between the activator ions themselves play a crucial role in the luminescent properties of doped this compound. These inter-ionic processes include energy migration among activator ions and cross-relaxation, which can significantly impact the luminescence quantum efficiency.

Inter-Ion Energy Migration: When the concentration of activator ions is sufficiently high, the excitation energy can migrate from one activator ion to another before radiative decay occurs. This process, also known as donor-donor energy transfer, can be particularly efficient if there is a strong overlap between the emission spectrum of an excited ion and the absorption spectrum of a neighboring unexcited ion. In concentrated materials, fast energy migration can occur among the activator ions. univr.it This migration can facilitate the transfer of energy to quenching sites, leading to a decrease in luminescence intensity. However, it can also assist in transferring energy to an acceptor ion in co-doped systems. univr.it

Cross-Relaxation: Cross-relaxation is a non-radiative process that occurs between two nearby activator ions, where an excited ion (the donor) transfers part of its energy to a neighboring ion (the acceptor), resulting in both ions ending up in intermediate excited states. This process is highly dependent on the energy level structure of the activator ion and the distance between the ions. Cross-relaxation is a significant quenching mechanism, especially at high activator concentrations, as it depopulates the emitting level without the emission of a photon.

For example, in Pr³⁺-doped materials, cross-relaxation can occur between two Pr³⁺ ions, where one ion in an excited state relaxes to a lower excited state while exciting a neighboring ion from its ground state to an excited state. researchgate.net The probability of cross-relaxation increases with increasing activator concentration, leading to a phenomenon known as concentration quenching.

Studies on Tb³⁺-doped phosphate phosphors have shown that cross-relaxation can lead to a color-tunable emission, where the relative intensities of blue and green emissions change with the Tb³⁺ concentration due to the enhanced cross-relaxation at higher doping levels. researchgate.net

Inter-Ionic ProcessDescriptionImpact on Luminescence
Energy Migration Transfer of excitation energy between similar activator ions.Can lead to quenching or enhance energy transfer to an acceptor.
Cross-Relaxation A non-radiative process involving two nearby activator ions.A major cause of concentration quenching.

Upconversion and Downconversion Luminescence Investigations

This compound doped with specific rare-earth ions can exhibit the phenomena of upconversion and downconversion, which involve the conversion of photons of one energy to photons of a higher or lower energy, respectively. These processes are of great interest for applications ranging from biological imaging to enhancing the efficiency of solar cells.

Upconversion Luminescence: Upconversion is a process where lower-energy photons (typically in the near-infrared) are converted into higher-energy photons (in the visible or ultraviolet range). This anti-Stokes process often involves the sequential absorption of two or more photons or energy transfer between ions. Common mechanisms for upconversion include:

Excited State Absorption (ESA): An ion is excited to an intermediate level by one photon and then to a higher excited state by a second photon.

Energy Transfer Upconversion (ETU): An excited sensitizer ion transfers its energy to a neighboring activator ion that is already in an excited state, promoting it to a higher energy level. semanticscholar.org

Photon Avalanche (PA): A complex process involving cross-relaxation and excited state absorption that leads to a rapid population of the upper emitting state above a certain pump power threshold.

Recent research on Pr³⁺-doped A₃Lu(PO₄)₃ (A = Sr, Ba) has demonstrated unusually effective blue-to-UVC upconversion. nih.gov In these materials, excitation with a 444 nm laser leads to upconverted emission in the germicidal UVC region. nih.gov The study found that the upconversion occurs via an Excited State Absorption (ESA) mechanism. nih.gov The optimal activator concentration for this process was determined to be 1.5 mol %. nih.gov

Downconversion Luminescence: Downconversion, also known as quantum cutting, is a process where one high-energy photon (e.g., UV or blue) is converted into two or more lower-energy photons (e.g., visible or near-infrared). mdpi.com This Stokes process has the potential to achieve a quantum efficiency greater than 100%. Downconversion can occur through a stepwise energy transfer from a sensitizer to activator ions or through cross-relaxation between activator ions. mdpi.com

For instance, in Eu³⁺-doped phosphors, downconversion can be achieved where the absorption of a high-energy photon leads to the emission of multiple lower-energy photons through carefully selected energy transfer pathways. researchgate.net

Luminescence ProcessDescriptionKey Mechanisms
Upconversion Low-energy photons are converted to high-energy photons.Excited State Absorption (ESA), Energy Transfer Upconversion (ETU)
Downconversion High-energy photons are converted to multiple low-energy photons.Stepwise Energy Transfer, Cross-Relaxation

Influence of Defects and Traps on Luminescent Efficiency

The luminescent efficiency of this compound phosphors is highly sensitive to the presence of defects and traps within the crystal lattice. These imperfections can act as non-radiative recombination centers or trapping sites for charge carriers, thereby diminishing the luminescence output.

For example, oxygen vacancies are common defects in oxide materials and have been shown to play a significant role in their luminescent properties. lclark.eduresearchgate.net In some cases, oxygen vacancies can act as sensitizers, enhancing the energy transfer to activator ions. researchgate.net However, in other instances, they can act as quenching centers.

Charge Carrier Traps: Traps are defects that can capture and temporarily hold electrons or holes. In the context of scintillation, these traps can lead to a delayed emission of light, known as afterglow, which is often an undesirable characteristic. The release of charge carriers from these traps can be stimulated by thermal energy, leading to thermoluminescence. The study of thermoluminescence provides valuable information about the energy depth and density of these traps. mdpi.comacs.org

The formation and concentration of defects and traps can be influenced by the synthesis conditions, such as temperature, atmosphere, and the presence of impurities. Therefore, careful control over the material synthesis and post-processing is crucial for optimizing the luminescent properties of this compound. Research is ongoing to understand the nature of point defects in lutetium-based materials and their impact on luminescence. rscf.rumdpi.com

Defect TypeDescriptionInfluence on Luminescence
Point Defects (e.g., vacancies) Missing or misplaced atoms in the crystal lattice.Can act as non-radiative recombination centers or sensitizers.
Charge Carrier Traps Defects that can temporarily capture electrons or holes.Can lead to afterglow and thermoluminescence.

Doping Effects and Host Material Engineering in Lutetium Phosphate

Strategic Incorporation of Lanthanide (RE³⁺) and Other Ions

Lutetium phosphate (B84403) serves as an excellent host material for lanthanide ions (RE³⁺) and other ions due to its stable crystal structure and the similarity in ionic radii between lutetium and other rare earth elements. optica.orgroyalsocietypublishing.org This compatibility allows for the incorporation of dopants at high concentrations without significant distortion of the crystal lattice. optica.org The doping of LuPO₄ with ions like cerium (Ce³⁺), praseodymium (Pr³⁺), neodymium (Nd³⁺), europium (Eu³⁺), terbium (Tb³⁺), ytterbium (Yb³⁺), erbium (Er³⁺), thulium (Tm³⁺), and bismuth (Bi³⁺) has been extensively researched to develop advanced materials for applications ranging from scintillators and lasers to phosphors and electroluminescent devices.

Cerium (Ce³⁺) Doping: Luminescence and Scintillation Enhancement

Cerium (Ce³⁺) is a widely used dopant for enhancing the luminescence and scintillation properties of LuPO₄. The introduction of Ce³⁺ into the LuPO₄ host lattice creates efficient luminescence centers. acs.org When the material is excited by high-energy radiation like X-rays or gamma rays, the energy is absorbed by the host lattice and then transferred to the Ce³⁺ ions. This energy transfer excites an electron from the 4f ground state to the 5d excited state of the cerium ion. The subsequent rapid, spin-allowed de-excitation from the 5d to the 4f state results in the emission of scintillation light. iaea.org

LuPO₄:Ce exhibits several desirable properties for scintillation detectors, including a high light yield and a fast decay time. iaea.orgosti.gov The emission spectrum of LuPO₄:Ce typically consists of a characteristic doublet peak in the near-ultraviolet region, corresponding to transitions from the lowest 5d excited state to the ²F₅/₂ and ²F₇/₂ spin-orbit split ground states of Ce³⁺. osti.gov The efficiency of the scintillation process in LuPO₄:Ce is attributed to the effective energy transfer from the host to the Ce³⁺ ions. iaea.org

The luminescence properties of Ce³⁺-doped LuPO₄ can be influenced by factors such as the dopant concentration and the morphology of the host material. acs.org Studies have shown that controlling the size and shape of LuPO₄ nanocrystals, such as nanorods, can enhance the luminescence intensity. acs.org This enhancement is linked to the increased surface area and anisotropic chemical bonding in nanostructured materials, which can favorably modify the 5d energy levels of Ce³⁺. acs.org

Key Research Findings for Ce³⁺ Doped Lutetium Phosphate:

PropertyObservationReference
Luminescence Mechanism Energy transfer from the LuPO₄ host to Ce³⁺ ions, followed by 5d→4f transitions. iaea.org
Emission Spectrum Doublet peak in the near-UV range (around 334 nm and 360 nm). osti.gov
Scintillation Properties High light output and fast decay time. iaea.org
Concentration Effects Luminescence intensity is dependent on the Ce³⁺ doping concentration. acs.org
Morphology Effects One-dimensional nanorods can exhibit enhanced luminescence compared to other morphologies. acs.org

Praseodymium (Pr³⁺) Doping: Emphasis on UV-C Emission Characteristics

Praseodymium (Pr³⁺) doping of this compound is of particular interest for its ability to generate ultraviolet-C (UV-C) emissions. researchgate.netnih.gov This property makes LuPO₄:Pr³⁺ a promising material for applications such as sterilization and disinfection, where UV-C radiation is used to deactivate pathogens. nih.govnih.gov The UV-C emission in LuPO₄:Pr³⁺ originates from the interconfigurational 4f¹5d¹ → 4f² transitions of the Pr³⁺ ions. researchgate.netpreprints.org

Upon excitation with high-energy sources like VUV synchrotron radiation or X-rays, the Pr³⁺ ions are excited to their 5d energy levels. The subsequent radiative decay to the 4f² ground state results in the emission of photons in the UV-C range, typically between 225 and 280 nm. researchgate.netresearchgate.net The efficiency of this process is dependent on the host material, and LuPO₄ has been shown to be a suitable host for achieving intense UV-C luminescence from Pr³⁺. researchgate.net

Research has shown that the UV-C emission intensity can be influenced by factors such as the Pr³⁺ concentration, particle size, and annealing conditions. researchgate.netrsc.org For instance, thermal annealing of LuPO₄:Pr³⁺ nanocrystals can reduce structural disorder and enhance the energy transfer from the host to the Pr³⁺ ions, leading to a significant increase in UV-C emission intensity. rsc.org Furthermore, co-doping with other ions, such as Nd³⁺, has been shown to increase the UV-C emission from Pr³⁺ through an energy transfer mechanism. researchgate.net

Key Research Findings for Pr³⁺ Doped this compound:

PropertyObservationReference
Emission Spectrum Strong emission in the UV-C range (225-280 nm). researchgate.net
Luminescence Mechanism 4f¹5d¹ → 4f² interconfigurational transitions of Pr³⁺. researchgate.netpreprints.org
Influencing Factors Emission intensity is affected by dopant concentration, particle size, and thermal annealing. researchgate.netrsc.org
Co-doping Effects Co-doping with Nd³⁺ can enhance Pr³⁺ UV-C emission via energy transfer. researchgate.net
Applications Potential for use in UV-C emitting devices for sterilization and disinfection. nih.govnih.gov

Neodymium (Nd³⁺) Doping: Optical Spectroscopy and Lasing Potential

Neodymium (Nd³⁺) doped this compound (LuPO₄:Nd³⁺) has been investigated for its potential as a laser material. optica.orgresearchgate.netcapes.gov.br LuPO₄ is a favorable host for Nd³⁺ because it allows for high doping concentrations without significant degradation of the crystal quality, which is a key requirement for developing compact and efficient microchip lasers. optica.org

The optical properties of LuPO₄:Nd³⁺ are characterized by sharp absorption and emission lines, which are typical for the 4f-4f transitions of Nd³⁺ ions. optica.org The primary absorption band of interest for laser applications is in the near-infrared region, around 800 nm, which allows for efficient pumping with commercially available diode lasers. optica.orgresearchgate.net The strongest absorption line at approximately 804.4 nm has a high absorption coefficient, making it suitable for compact laser designs. optica.org

Upon excitation, the Nd³⁺ ions in LuPO₄ exhibit strong emission in the near-infrared, with prominent peaks around 1.06 µm and 1.33 µm. optica.orgresearchgate.net These emission wavelengths correspond to the ⁴F₃/₂ → ⁴I₁₁/₂ and ⁴F₃/₂ → ⁴I₁₃/₂ transitions of Nd³⁺, respectively. researchgate.net The spectroscopic properties, including absorption cross-sections and energy level diagrams, have been thoroughly studied to evaluate the lasing potential of this material. optica.orgresearchgate.netresearchgate.net Promising laser performance has been demonstrated with diode laser pumping of Nd³⁺:LuPO₄ crystals. optica.org

Key Spectroscopic Data for 10% Nd³⁺:LuPO₄:

ParameterValueReference
Strongest Absorption Wavelength 804.4 nm optica.org
Absorption Coefficient (at 804.4 nm) 44 cm⁻¹ optica.org
Peak Absorption Cross-Section 2.5 × 10⁻²⁰ cm² optica.org
Primary Emission Wavelengths ~1.06 µm and ~1.33 µm optica.orgresearchgate.net

Europium (Eu³⁺) and Terbium (Tb³⁺) Doping: Luminescence for Phosphor Applications

Doping this compound with europium (Eu³⁺) and terbium (Tb³⁺) ions results in phosphors with strong and distinct emissions in the visible spectrum, making them suitable for applications in lighting and display technologies. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov

Europium (Eu³⁺) Doping: LuPO₄:Eu³⁺ phosphors exhibit a characteristic orange-red emission under ultraviolet (UV) excitation. royalsocietypublishing.orgroyalsocietypublishing.org The excitation spectrum of LuPO₄:Eu³⁺ shows a broad charge transfer band (CTB) between the O²⁻ and Eu³⁺ ions, along with sharp peaks corresponding to the intra-configurational 4f-4f transitions of Eu³⁺. royalsocietypublishing.org Upon excitation into these levels, the material emits light through the ⁵D₀ → ⁷Fⱼ (where J = 1, 2, 3, 4) transitions of the Eu³⁺ ions. royalsocietypublishing.org The most intense emission is typically the ⁵D₀ → ⁷F₂ transition, which is responsible for the prominent red color.

Terbium (Tb³⁺) Doping: LuPO₄:Tb³⁺ phosphors, on the other hand, show a strong green emission under UV excitation. royalsocietypublishing.orgroyalsocietypublishing.org The excitation spectrum of LuPO₄:Tb³⁺ is characterized by broad bands due to the f-d transitions of Tb³⁺ and weaker, sharp lines from f-f transitions. royalsocietypublishing.org The green luminescence arises from the ⁵D₄ → ⁷Fⱼ (J = 6, 5, 4, 3) transitions of Tb³⁺, with the ⁵D₄ → ⁷F₅ transition at around 543 nm being the most dominant, giving the material its characteristic green color. royalsocietypublishing.orgresearchgate.net

The synthesis of these phosphors as uniform, monodisperse hollow microspheres has been demonstrated, which can offer advantages in terms of performance and processability for device fabrication. royalsocietypublishing.orgroyalsocietypublishing.org

Luminescence Properties of Eu³⁺ and Tb³⁺ Doped LuPO₄:

DopantExcitationEmission ColorKey Emission TransitionsReference
Eu³⁺ UV (Charge Transfer Band & f-f transitions)Orange-Red⁵D₀ → ⁷Fⱼ (J=1, 2, 3, 4) royalsocietypublishing.orgroyalsocietypublishing.org
Tb³⁺ UV (f-d and f-f transitions)Green⁵D₄ → ⁷Fⱼ (J=6, 5, 4, 3) royalsocietypublishing.orgroyalsocietypublishing.org

Ytterbium (Yb³⁺) and Erbium (Er³⁺)/Thulium (Tm³⁺) Co-Doping for Upconversion

Co-doping this compound with a sensitizer (B1316253) ion, typically ytterbium (Yb³⁺), and an activator ion, such as erbium (Er³⁺) or thulium (Tm³⁺), enables a process called upconversion. Upconversion is the phenomenon where lower-energy photons (e.g., near-infrared) are converted into higher-energy photons (e.g., visible or ultraviolet). This process is of interest for applications in areas like biological imaging, solar cells, and lasers.

In the Yb³⁺/Er³⁺ or Yb³⁺/Tm³⁺ co-doped LuPO₄ system, the Yb³⁺ ions act as efficient absorbers of near-infrared radiation (around 980 nm) due to their simple energy level structure and large absorption cross-section. Following absorption, the energy is non-radiatively transferred from the excited Yb³⁺ ions to the neighboring activator ions (Er³⁺ or Tm³⁺). Through a series of energy transfer steps, the activator ions are promoted to higher excited states, from which they decay radiatively, emitting light at shorter wavelengths than the initial excitation wavelength.

The specific colors of the upconverted light depend on the activator ion used. For example, Yb³⁺/Er³⁺ co-doped systems can produce green and red emissions, while Yb³⁺/Tm³⁺ systems can generate blue and near-UV emissions. The efficiency of the upconversion process is highly dependent on the concentrations of the dopants and the distance between the sensitizer and activator ions, which influences the energy transfer rate.

Bismuth (Bi³⁺) Doping: Electroluminescence Properties

Bismuth (Bi³⁺) doping of this compound has been explored for its potential in developing electroluminescent (EL) devices, particularly for generating UV-C light. researchgate.netresearchgate.net An EL device emits light in response to the application of a strong electric field.

Thin films of LuPO₄:Bi³⁺ have been successfully synthesized using methods like the sol-gel spin coating technique on silicon substrates. researchgate.netresearchgate.net When a high electric field is applied across the LuPO₄:Bi³⁺ film, it can excite the Bi³⁺ ions. The subsequent relaxation of these excited ions leads to the emission of light.

Research has demonstrated that a Bi³⁺-doped LuPO₄ film can emit a UV-C spectrum with a peak centered at approximately 238 nm. researchgate.net This emission is attributed to the ³P₁ → ¹S₀ transition (A-band transition) of the Bi³⁺ ions. researchgate.net The development of such devices represents a step towards creating environmentally friendly, mercury-free UV sources based on thin-film electroluminescence. researchgate.net The luminescence properties of LuPO₄:Bi³⁺ are also influenced by the Bi³⁺ concentration, with studies showing both an intense narrow emission band and a weaker broad band, which are attributed to isolated Bi³⁺ ions and Bi³⁺ dimers, respectively. mdpi.com

Key Findings for Bi³⁺ Doped this compound:

PropertyObservationReference
Application Electroluminescent (EL) devices. researchgate.net
Emission Spectrum UV-C emission centered at ~238 nm. researchgate.net
Luminescence Mechanism Attributed to the ³P₁ → ¹S₀ transition of Bi³⁺ ions. researchgate.net
Device Structure Thin films on silicon substrates. researchgate.netresearchgate.net
Concentration Effects Presence of both isolated Bi³⁺ ions and Bi³⁺ dimers influencing emission. mdpi.com

Other Activator Ions and Their Spectroscopic Signatures (e.g., Sm³⁺, Mn⁴⁺, Cm-244, Am-241)

The this compound (LuPO₄) host lattice can be doped with a variety of activator ions beyond the more common lanthanides, each imparting unique spectroscopic characteristics to the material. These alternative dopants are explored for specialized applications, leveraging their distinct emission and absorption properties.

Samarium (Sm³⁺): When incorporated into a phosphate glass matrix, Sm³⁺ ions exhibit characteristic sharp emission bands in the visible and near-infrared regions. researcher.liferesearchgate.net Under excitation, typically around 402 nm, prominent emission peaks are observed at approximately 563 nm, 599 nm, and 645 nm. researcher.life These correspond to the ⁴G₅/₂ → ⁶H₅/₂, ⁴G₅/₂ → ⁶H₇/₂, and ⁴G₅/₂ → ⁶H₉/₂ electronic transitions, respectively. researcher.life The excitation spectrum for the 600 nm emission reveals several bands corresponding to transitions from the ⁶H₅/₂ ground state to various excited states. researchgate.net The intensity of these emissions is highly dependent on the Sm³⁺ concentration, with quenching effects observed at higher doping levels. researchgate.net The local environment around the Sm³⁺ ion, influenced by the host matrix, can affect the hypersensitive transitions, such as ⁶H₅/₂ → ⁶F₇/₂. researchgate.net

Manganese (Mn⁴⁺): The Mn⁴⁺ ion is a notable activator for producing red phosphors. In titanate hosts, which share some structural similarities with phosphates in terms of octahedral coordination sites, Mn⁴⁺ substituting the Ti⁴⁺ site results in a deep red photoluminescence. researchgate.net The emission is typically centered around 660-700 nm. researchgate.net The precise emission wavelength and intensity are sensitive to the specific crystal phase and the local coordination environment of the Mn⁴⁺ ion. researchgate.net The electronic transitions responsible for the characteristic red emission originate from the spin-forbidden d-d transitions of the Mn⁴⁺ ion within the crystal field of the host.

Curium-244 (B1199346) (Cm-244) and Americium-241 (Am-241): The spectroscopy of actinide ions like Curium-244 in LuPO₄ provides valuable insights into the electronic structure of these heavy elements. Laser-selective excitation and fluorescence line-narrowing techniques have been employed to study the 5f⁷ ion Cm³⁺ in LuPO₄. researchgate.netresearchgate.net These studies have allowed for the determination of crystal-field levels up to 35,700 cm⁻¹ for the primary D₂d symmetry site. researchgate.netresearchgate.net Eighty of these levels have been successfully assigned and fitted to a parametric Hamiltonian. researchgate.netresearchgate.net The research into the spectroscopic signatures of Am-241 often supports nuclear forensic investigations, with gamma spectroscopy being a key analytical technique. iaea.orgepa.gov

Concentration-Dependent Effects on Luminescent and Scintillation Parameters

The concentration of the dopant ion in the LuPO₄ host material plays a critical role in determining the efficiency and characteristics of its luminescence and scintillation output. This dependence is primarily governed by interactions between the activator ions themselves.

As the concentration of the activator ion increases, the average distance between them decreases, which can lead to a phenomenon known as concentration quenching . acs.orgnih.govarizona.edu At low concentrations, the luminescence intensity generally increases with the amount of dopant. ciemat.es However, beyond an optimal concentration, the intensity begins to decrease. nih.govresearchgate.net This quenching occurs because the increased proximity of activator ions enhances the probability of non-radiative energy transfer between them, which provides an alternative pathway for the excited ion to de-excite without emitting a photon. arizona.edu For instance, in Eu³⁺-doped LuPO₄ powders synthesized via a sol-gel method, the maximum scintillation yield is achieved at a 10% Eu³⁺ concentration. researchgate.net Similarly, for Ce³⁺ and Tb³⁺ in the same host, the optimal concentrations were found to be 0.1% and 5%, respectively. researchgate.net

The decay time of the luminescence is also strongly affected by the dopant concentration. Generally, the lifetime of the excited state decreases as the concentration of the activator ion increases due to the onset of cross-relaxation processes between neighboring ions. acs.orgsci-hub.se This effect is clearly observed in Pr³⁺-doped sodium lutetium double phosphates, where the decay time shortens significantly as the Pr³⁺ concentration rises. sci-hub.se

The following table summarizes the optimal concentrations for various dopants in this compound and related hosts, highlighting the impact on luminescence or scintillation properties.

Host MaterialDopant IonOptimal ConcentrationObserved Effect
LuPO₄ (sol-gel)Ce³⁺0.1%High scintillation yield (approx. 10200 photons/MeV) researchgate.net
LuPO₄ (sol-gel)Eu³⁺10%Maximum scintillation yield researchgate.net
LuPO₄ (sol-gel)Tb³⁺5%High scintillation yield researchgate.net
Lu₂O₃ (single crystal)Eu³⁺>1%Decreased afterglow and increased light yield with higher concentration mdpi.com
Na₃Lu(PO₄)₂Pr³⁺<2%Longer decay times at lower concentrations due to reduced concentration quenching sci-hub.se

Crystal Field Theory Applied to Doped this compound

Crystal Field Theory (CFT) is a fundamental model used to describe the electronic structure of dopant ions within a host crystal lattice. scribd.comlibretexts.org It treats the interaction between the central metal ion (the dopant) and the surrounding ligands (the phosphate groups in LuPO₄) as purely electrostatic. libretexts.org In the LuPO₄ crystal, which has a zircon-type structure, the Lu³⁺ site that is substituted by the dopant ion has D₂d point symmetry. doi.org

The electrostatic field generated by the surrounding oxygen ions in the phosphate tetrahedra removes the degeneracy of the d and f orbitals of the dopant ion. libretexts.org This splitting of the energy levels is dictated by the symmetry and strength of the local crystal field. The analysis of the resulting energy level structure, known as the Stark levels, is crucial for understanding the absorption and emission spectra of the doped material.

For lanthanide and actinide ions doped in LuPO₄, the crystal field effect is treated as a perturbation to the free-ion energy levels. A semi-empirical Hamiltonian is used to model the energy levels, which includes parameters for both the free-ion interactions (like spin-orbit coupling) and the crystal-field interactions. researchgate.netresearchgate.net By fitting the calculated energy levels to the experimentally observed spectra (from absorption and fluorescence measurements), a set of crystal-field parameters (CFPs) can be determined. researchgate.netresearchgate.net

For example, a detailed crystal-field analysis has been performed for Cm³⁺ in LuPO₄. researchgate.netresearchgate.net Eighty experimental Stark levels were fitted with a parametric Hamiltonian, yielding a root-mean-square deviation of 28.4 cm⁻¹. researchgate.netresearchgate.net Similarly, for Eu³⁺ in LuPO₄, 23 energy levels were assigned and fitted to an empirical Hamiltonian, resulting in an rms deviation of 8.7 cm⁻¹. doi.org These CFPs provide a quantitative measure of the interaction between the dopant ion and the LuPO₄ host and are essential for predicting the spectroscopic properties of the material.

The strength of the crystal field influences the energies of the electronic transitions and their probabilities, thereby affecting the color and intensity of the luminescence. The energies of the 4fⁿ⁻¹5d¹ levels are much more influenced by the crystal field interaction than those of the 4fⁿ levels. sci-hub.se

Co-Doping and Multi-Doping Strategies for Tailored Optical Responses

Co-doping or multi-doping, the incorporation of two or more different types of activator or sensitizer ions into the LuPO₄ host, is a powerful strategy to tailor and enhance the optical properties of the material. rsc.orgrsc.org This approach can be used to improve luminescence efficiency, modify emission color, and introduce new functionalities.

A common strategy involves co-doping with a sensitizer and an activator . The sensitizer ion has a strong absorption at a particular wavelength and can efficiently transfer the absorbed energy to the activator ion, which then emits light. This process can significantly enhance the luminescence intensity of the activator, especially if the activator itself has weak absorption at the excitation wavelength. For example, co-doping LuPO₄ with Pr³⁺ and Nd³⁺ has been shown to increase the UV-C emission from Pr³⁺ due to energy transfer from Nd³⁺ to Pr³⁺. researchgate.net The highest UV-C emission intensity was observed for LuPO₄:Pr³⁺,Nd³⁺ (1%, 2.5%) under X-ray irradiation. researchgate.net

In another example involving a different host, LuVO₄ films, co-doping with Bi³⁺ and Eu³⁺ demonstrated a highly efficient energy transfer from Bi³⁺ to Eu³⁺. nih.gov The light yield of Eu³⁺ was enhanced as the Bi³⁺ concentration increased when excited at a wavelength corresponding to a Bi³⁺ absorption band. nih.gov This energy transfer was determined to occur via a quadrupole-quadrupole interaction. nih.gov

Furthermore, co-doping can help to mitigate concentration quenching. In some systems, the presence of a co-dopant can alter the energy migration pathways, preventing the non-radiative energy transfer between activator ions that leads to quenching. There is potential in exploring various co-doping strategies like Dy³⁺/Sm³⁺ or Eu³⁺/Sm³⁺ to achieve more flexible color tuning and reduce concentration quenching. rsc.org

The table below provides examples of co-doping strategies in lutetium-based host materials and their effects on the optical response.

Host MaterialCo-dopants (Sensitizer/Activator)Effect
LuPO₄Nd³⁺ / Pr³⁺Enhanced UV-C emission from Pr³⁺ researchgate.net
Na₃Lu(PO₄)₂Pr³⁺ / Yb³⁺Enhancement of Yb³⁺ absorption intensity, suggesting energy transfer from Pr³⁺ sci-hub.se
LuVO₄Bi³⁺ / Eu³⁺Enhanced red emission from Eu³⁺ via efficient energy transfer from Bi³⁺ nih.gov
Lu₀.₈Sc₀.₂BO₃Pr³⁺ / Ce³⁺Potential for high scintillation efficiency through energy transfer researchgate.net

Computational Chemistry and Theoretical Modeling of Lutetium Phosphate

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that calculates the forces acting on atoms from first-principles quantum mechanical calculations at each step of a molecular dynamics simulation. This approach avoids the need for empirical force fields, allowing for the accurate modeling of complex chemical processes, including bond breaking and formation.

While specific AIMD studies focusing exclusively on solid lutetium phosphate (B84403) are not widely documented in the reviewed literature, the methodology has been extensively applied to related systems, providing a framework for understanding its potential behavior. For instance, AIMD simulations have been used to study the hydration and complexation of the trivalent lutetium ion (Lu³⁺) in aqueous solutions. These studies reveal details about the coordination environment and dynamics of water molecules surrounding the ion. researchgate.netosti.gov

Simulations on lanthanide aqua ions, including Lu³⁺, have shown that the first coordination sphere is similar at 25 °C and 90 °C, with the Lu³⁺ ion typically maintaining an eight-coordinate structure. researchgate.netosti.gov This stability across temperatures is a key finding. researchgate.net Furthermore, AIMD has been employed to investigate the interaction of organic phosphates with mineral surfaces and the formation of phosphate chains from metathiophosphates, demonstrating the method's capability to model the complex chemistry of phosphate-containing systems. chemrxiv.orgnih.gov The insights from these related studies on the Lu³⁺ ion and phosphate behavior lay the groundwork for future AIMD investigations into the properties of solid lutetium phosphate.

Table 1: Key Findings from AIMD Simulations of Related Systems

System Studied Key Findings
Lutetium (Lu³⁺) aqua ion Lu³⁺ ion maintains an eight-coordinate hydration shell at both 25 °C and 90 °C. researchgate.netosti.gov
Lanthanide (Ln³⁺) aqua ions The structure of the first coordination sphere of the Lu³⁺ ion shows significant stability with increasing temperature compared to lighter lanthanides. osti.gov
Organic Phosphates Interactions with mineral surfaces are complex, involving multiple proton transfers and the formation of various bonding motifs (monodentate, bidentate). chemrxiv.org

Quantum Mechanical Charge Field (QMCF) Simulations for Solvation Dynamics

Quantum Mechanical Charge Field (QMCF) is a hybrid quantum mechanical/molecular mechanical (QM/MM) method particularly suited for studying the structure and dynamics of solvated species. In this approach, the central ion and its immediate solvation shells are treated with quantum mechanics, while the rest of the solvent is modeled using classical molecular mechanics.

A QMCF molecular dynamics simulation has been performed to investigate the solvation properties of the lutetium(III) ion in a dilute aqueous solution. aip.orgresearchgate.net The simulation, conducted at the Hartree-Fock level, provides a detailed picture of the hydration structure around the Lu³⁺ ion. The results show excellent agreement with experimental data from extended X-ray absorption fine structure (EXAFS) and X-ray diffraction. aip.org

The simulation revealed that the Lu³⁺ ion is surrounded by a well-defined first hydration shell. The dynamics within this shell and the geometry of the solvation complex were analyzed in detail. The study also investigated the influence of the lutetium ion on the structure of the surrounding water molecules. aip.orgresearchgate.net

Table 2: Structural and Dynamical Properties of Hydrated Lutetium(III) from QMCF-MD Simulation

Property Value/Observation Reference
Most frequent Lu-O distance 2.345 Å aip.org
Coordination Geometry Continually changes between square antiprism (SAP) and bicapped trigonal prism (BTP), with SAP being favored. researchgate.net
Coordination Number Primarily octahydrated (8 water molecules). researchgate.net
Simulation Box Cubic box with an edge-length of 31.17 Å, containing one Lu³⁺ ion and 1000 water molecules. aip.org

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of many-body systems. It is effective for determining the structural and electronic properties of crystalline solids like this compound.

DFT calculations have been performed for the xenotime-type rare-earth orthophosphates, which includes this compound (LuPO₄). These studies typically use methods like the Projector Augmented Wave (PAW) method. arxiv.org One notable finding from a systematic study of rare-earth orthophosphates was that calculations for LuPO₄ failed to achieve self-consistent field (SCF) convergence, and it was therefore excluded from that particular comparative study. arxiv.org

However, other DFT studies on related lutetium compounds and general rare-earth phosphates provide insights. For instance, calculations on lutetium hydrides and lutetium complexes have been successful. aps.orgresearchgate.net Studies on other orthophosphates, like LaPO₄, have shown that DFT can predict structural parameters, phase stability, and electronic properties such as band gaps and effective masses. nih.gov For the rare-earth orthophosphate series, DFT calculations have been used to determine optimized structural parameters and heats of formation, though systematic discrepancies with experimental values have been noted, suggesting challenges in accurately modeling the electronic structure of these f-electron systems. arxiv.org

Table 3: Representative DFT Calculation Parameters for Lutetium and Rare-Earth Compounds

System/Property DFT Method/Functional Key Finding/Parameter Reference
Rare-Earth Orthophosphates PAW method, PBE functional LuPO₄ failed to achieve SCF convergence in one study. Calculated volumes for other REPO₄ overestimate experimental values by 2-3%. arxiv.org
Nitrogen-doped Lutetium Hydrides PAW method, PBE-GGA Investigation of structural stability and electronic properties under pressure. aps.org
Lutetium Porphyrazine Complexes B3LYP functional Analysis of molecular geometry, electronic absorption spectra, and chemical bonding. researchgate.net

Crystal Field Calculations for Impurity Ions

Crystal field theory is used to describe the effects of the surrounding host lattice on the electronic energy levels of a dopant ion. Crystal field calculations are crucial for understanding the optical and magnetic properties of impurity ions in materials like this compound.

Such calculations have been performed for trivalent curium (Cm³⁺) ions incorporated as impurities in a this compound host lattice. osti.govaip.org These studies aim to understand the effects of radiation damage on the local structure. The calculations help to interpret the inhomogeneous broadening of spectral lines observed in fluorescence spectroscopy. aip.org By correlating the calculated energy levels of the Cm³⁺ ion with the experimentally observed spectra, researchers can quantify the degree of local lattice distortion around the impurity ion. osti.govaip.org

The methodology involves modeling the distorted lattice and then calculating the resulting crystal field parameters and energy levels of the f-electron states of the impurity ion. This approach has been successfully used to analyze the microscopic nature of radiation damage in Cm-doped LuPO₄. aip.org

Table 4: Application of Crystal Field Calculations in this compound

Impurity Ion Host Purpose of Calculation Key Finding Reference
Curium (Cm³⁺) LuPO₄ To interpret fluorescence line narrowing (FLN) spectra and quantify radiation damage. The inhomogeneous line broadening is due to short-range interactions with the distorted lattice. aip.org

Monte-Carlo Simulations for Radiation Damage and Atomic Displacements

Monte-Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, they are frequently used to model probabilistic processes such as radiation damage cascades and the resulting atomic displacements.

Monte-Carlo simulations have been instrumental in understanding the effects of alpha-decay radiation damage in this compound doped with the actinide isotope ²⁴⁴Cm. osti.govaip.org These simulations model the amorphization process by calculating the atomic position displacements induced by alpha-decay events. The results of these simulations are then used in conjunction with crystal field calculations to interpret experimental spectroscopic data. aip.org

The simulations have shown that despite a high accumulated radiation dose over many years, the LuPO₄ lattice can remain largely crystalline. osti.gov The simulations quantitatively interpreted the experimentally observed inhomogeneous line broadening, linking it to an average displacement of the lattice ions surrounding a Cm³⁺ ion. This displacement was found to be very small, on the order of picometers, indicating a significant degree of self-annealing of the radiation-induced lattice damage. osti.gov

Table 5: Findings from Monte-Carlo Simulations of Radiation Damage in this compound

Simulation Focus System Key Findings Reference
Alpha-decay induced atomic displacements ²⁴⁴Cm-doped LuPO₄ Provided a quantitative interpretation of fluorescence line narrowing (FLN) spectra. aip.org
Lattice disordering and amorphization ²⁴⁴Cm-doped LuPO₄ The average displacement of lattice ions surrounding a Cm³⁺ ion was determined to be approximately 0.8 picometers. Results are consistent with significant self-annealing of lattice damage. osti.gov

Advanced Functional Applications of Lutetium Phosphate in Materials Science

Scintillator Materials Development for High-Energy Radiation Detection

Scintillators are materials that emit light when they absorb ionizing radiation, a property that is crucial for radiation detection. radiologykey.com Desirable characteristics for a scintillator include high conversion efficiency of deposited energy into light, rapid decay times, transparency to its own emissions, and a high attenuation coefficient for the radiation being detected. radiologykey.com Lutetium phosphate-based materials, particularly when doped with activators like cerium (Ce³⁺), have emerged as highly promising scintillators for detecting high-energy radiation such as X-rays and gamma rays. researchgate.netosti.goviaea.org

The high density and effective atomic number (Zeff) of lutetium-based scintillators give them exceptional stopping power for high-energy photons. d-nb.inforefractiveindex.info This leads to high detection efficiency, a critical factor in many applications. radiologykey.com The scintillation process in these materials often involves the transfer of energy from the host crystal to the activator ions, which then de-excite by emitting photons. iaea.org

Optimization for X-ray and Gamma-ray Detection

Cerium-doped lutetium phosphate (B84403) (Ce:LuPO₄) is a standout scintillator for X-ray and gamma-ray detection. iaea.org It boasts a combination of desirable properties, including a high light output, a fast decay time, and good energy resolution. iaea.orgiaea.org Research has shown that under gamma-ray excitation, Ce:LuPO₄ exhibits a fast, single-exponential decay of approximately 25 nanoseconds and a light output of around 17,200 photons per mega-electron volt (MeV). iaea.org Its density of 6.53 g/cm³ further enhances its efficiency in absorbing high-energy radiation. iaea.org

The performance of this compound scintillators can be further optimized by co-doping with other elements or by synthesizing them as double phosphates with alkali metals. For instance, cerium-activated alkali-lutetium double phosphate single crystals have been identified as fast and efficient scintillators. researchgate.net Specifically, cerium-activated lutetium potassium phosphate (K₃Lu(PO₄)₂:Ce) has demonstrated a remarkable light output of 52,500 photons/MeV with a decay time of 40 ns. osti.gov

Table 1: Scintillation Properties of Lutetium-Based Phosphates for X-ray and Gamma-ray Detection

Material Light Output (photons/MeV) Decay Time (ns) Density (g/cm³) Emission Wavelength (nm) Reference
Ce:LuPO₄ 17,200 25 6.53 - iaea.org
K₃Lu(PO₄)₂:0.5%Ce 52,500 40 ~4 410 osti.gov
Rb₃Lu(PO₄)₂:0.5%Ce >25,000 - - - osti.gov
Li₃Lu(PO₄)₂:Ce ~5,300 24.7 - 336, 360 researchgate.net

Exploration as Thermal Neutron Scintillators

The versatility of this compound extends to the detection of thermal neutrons. By incorporating isotopes with a high neutron capture cross-section, such as ⁶Li, into the crystal structure, this compound-based materials can be engineered to be sensitive to neutrons. researchgate.net The detection mechanism relies on the nuclear reaction of the neutron with the converter material, which produces charged particles that then excite the scintillator. luxiumsolutions.com

Li₃Lu(PO₄)₂:Ce is a prime example of a lutetium double phosphate that can be tailored for thermal neutron detection. researchgate.net By using ⁶Li-enriched lithium, the material becomes an efficient thermal neutron scintillator. researchgate.net Conversely, using ⁶Li-depleted lithium allows for the production of a scintillator that is primarily sensitive to X-rays and gamma rays without significant neutron sensitivity. researchgate.net This adaptability makes this compound compounds valuable for applications where discrimination between different types of radiation is necessary.

Role in Advanced Medical Imaging Device Components (e.g., PET Detector Materials)

Positron Emission Tomography (PET) is a powerful medical imaging technique that relies on the detection of pairs of gamma rays. The performance of PET scanners is heavily dependent on the properties of the scintillator crystals used in the detectors. survivornet.comnih.gov Lutetium-based scintillators, including this compound, are strong contenders for this application due to their high density, fast response, and good energy resolution. osti.gov

Ce:LuPO₄ has been compared favorably with bismuth germanate (BGO), a traditional scintillator used in PET. osti.gov While having a slightly lower density, Ce:LuPO₄ offers a significantly faster decay time and a higher light output, which can lead to improved timing resolution and image quality. osti.gov The combination of these properties makes this compound an attractive material for the development of next-generation PET detectors, contributing to more accurate and detailed medical diagnoses. survivornet.comnih.gov

Phosphor Materials for High-Performance Optical Devices and Display Technologies

Phosphors are substances that exhibit luminescence, emitting light when exposed to some form of energy. wikipedia.orglenovo.com In the context of optical devices and displays, phosphors are crucial for converting energy, such as that from an electron beam or ultraviolet light, into visible light of specific colors. lenovo.comupdatepublishing.com this compound, when doped with appropriate rare-earth elements, serves as an excellent host material for phosphors due to its chemical stability and efficient energy transfer capabilities. editverse.comresearchgate.net

Europium-doped this compound (LuPO₄:Eu) is a notable example, demonstrating efficient luminescence. d-nb.info The performance of these phosphor materials can be influenced by factors such as the concentration of the dopant and the crystalline structure of the material. acs.org Research into nanostructured LuPO₄:Eu has shown that controlling the size and shape of the phosphor particles can enhance their luminescent properties. d-nb.infoacs.org For instance, one-dimensional nanorods of Ce:LuPO₄ have been shown to exhibit improved luminescence due to their larger specific surface area and anisotropic chemical bonding. acs.org These advancements are paving the way for the use of this compound phosphors in high-performance displays and other optical devices where color purity and efficiency are paramount. updatepublishing.com

Laser Gain Media and Passive Optical Components

A laser gain medium is the heart of a laser, responsible for amplifying light through stimulated emission. wikipedia.org The choice of host material for the gain medium is critical, as it influences the laser's efficiency, power output, and wavelength. arsuf-lasers.com this compound has emerged as a promising host material for solid-state lasers, particularly when doped with laser-active ions like neodymium (Nd³⁺) or ytterbium (Yb³⁺). researchgate.netoptica.org

One of the key advantages of LuPO₄ as a laser host is its ability to incorporate high concentrations of dopant ions without significant degradation of the crystal quality. optica.orgresearchgate.net This allows for the development of compact and efficient microchip lasers. optica.org For example, Nd:LuPO₄ has demonstrated promising laser performance when pumped with a diode laser. optica.orgresearchgate.net Similarly, Yb:LuPO₄ has been shown to be an efficient gain medium, achieving high slope efficiencies in continuous-wave laser operation. researchgate.net The favorable spectroscopic properties of doped this compound, combined with its physical and chemical stability, make it a strong candidate for developing advanced laser systems. optica.orgresearchgate.net

Table 2: Laser Performance of Doped this compound Crystals

Laser Crystal Pumping Wavelength (nm) Output Wavelength (nm) Slope Efficiency (%) Reference
Nd:LuPO₄ 804 - 54 researchgate.net
Yb:LuPO₄ - 1034 75 researchgate.net

Materials for High-Level Nuclear Waste Immobilization

The safe and long-term disposal of high-level nuclear waste is a major challenge. One of the most promising strategies is to immobilize the radioactive waste within a durable crystalline material, a process known as geologic disposal. The host material for this application must be exceptionally stable, capable of withstanding intense radiation over geological timescales without significant degradation.

Lanthanide orthophosphates, including this compound, are considered excellent candidate materials for this purpose. optica.org Their remarkable chemical and physical stability, including resistance to attack by many chemicals and a high melting point, makes them highly suitable for containing and isolating radioactive elements. optica.org The crystal structure of this compound can accommodate a wide range of waste elements, effectively locking them into a stable matrix. This intrinsic durability and resistance to radiation damage are key reasons why this compound and related compounds are being extensively studied for the long-term immobilization of high-level nuclear waste. optica.org

Chemical Durability and Long-Term Stability as Wasteforms

This compound, which crystallizes in the xenotime (B576624) structure, is a leading candidate for the immobilization of high-level nuclear waste. nih.govrsc.org This is largely due to its exceptional chemical durability and long-term stability, even under conditions of intense radiation and in corrosive environments. researchgate.netiaea.org The strong covalent bonding within the phosphate tetrahedra (PO₄) and the stable crystal lattice contribute to its resistance to chemical attacks, including from boiling nitric and hydrochloric acid. researchgate.net

The primary concern for any nuclear wasteform is its ability to prevent the release of harmful radionuclides into the environment over geological timescales. nih.gov this compound and its structural analogues have demonstrated low leaching rates in aqueous solutions, a critical performance metric for wasteform materials. nih.govosti.gov Research into lead-iron phosphate glasses, for example, has shown aqueous corrosion rates approximately 1000 times lower than the current standard, borosilicate glass. nih.gov The inherent stability of the phosphate structure ensures that encapsulated waste remains locked within the matrix for extended periods.

The development of ceramic wasteforms like those based on magnesium potassium phosphate has also shown promise for immobilizing both actinides and volatile fission products. osti.govmdpi.com These materials exhibit high physical and chemical stability, comparable to glass-like compounds, while offering simpler processing methods. mdpi-res.com

Table 1: Comparison of Wasteform Material Properties

Material Crystal Structure Key Advantages Reference
This compound Xenotime High chemical and radiation durability, low leach rates. nih.govrsc.orgresearchgate.net
Borosilicate Glass Amorphous Established technology. nih.gov
Lead-Iron Phosphate Glass Amorphous Very low aqueous corrosion rate, lower processing temperature. nih.gov

Understanding Radiation Resistance and Self-Healing Mechanisms

A key advantage of this compound as a wasteform is its remarkable resistance to radiation damage. researchgate.netbham.ac.uk Over long periods, the radioactive decay of encapsulated waste, particularly through alpha decay, can lead to the amorphization (loss of crystalline structure) of the host material in many ceramics. nih.gov However, natural xenotime minerals containing uranium and thorium have been observed to maintain their crystalline structure over geological time, indicating a high tolerance for radiation. nih.govbham.ac.uk

This radiation resistance is attributed to the material's ability to accommodate structural defects and potentially "self-heal." bham.ac.ukd-nb.info The energy from radioactive decay can displace atoms from their lattice sites, but in materials like this compound, these defects are less likely to accumulate and cause a complete loss of crystallinity. bham.ac.uk Atomistic modeling and experimental studies suggest that the mobility of certain interstitials within the xenotime lattice allows for recombination with vacancies, effectively repairing the damage. bham.ac.uk This intrinsic self-healing capability is crucial for ensuring the long-term integrity of the wasteform. d-nb.infonanografi.com

Actinide and Fission Product Incorporation Studies

For a wasteform to be effective, it must be capable of incorporating a wide range of radioactive elements, including actinides and fission products, into its crystal structure. nih.govmdpi.com The xenotime structure of this compound is well-suited for this purpose. The lutetium site in the crystal lattice can be substituted by various trivalent actinides, such as americium and curium, due to their similar ionic radii and charge. nou.edu.ngacademie-sciences.fr

Studies have focused on the synthesis of this compound and its analogues doped with surrogate elements to understand how different waste elements would be accommodated. academie-sciences.frresearchgate.net The flexibility of the rare-earth-oxygen bonds allows the structure to incorporate a variety of cations. rsc.org Research on phosphate-based materials has demonstrated the successful immobilization of both tri- and tetravalent actinides. academie-sciences.fr Furthermore, phosphate precipitation methods have been investigated to separate rare-earth fission products from molten salt wastes, a key step in advanced nuclear fuel reprocessing. researchgate.net

Photocatalytic Materials for Environmental Remediation and Degradation

Photocatalysis has emerged as a promising technology for addressing environmental pollution. mdpi.comdokumen.pub Lutetium-based materials, including this compound, are being explored for their potential in the photocatalytic degradation of organic pollutants. researchgate.netresearchgate.netcurtin.edu.au The principle of photocatalysis involves using light to activate a semiconductor material, which then generates reactive oxygen species that can break down harmful organic molecules into less toxic substances. mdpi.com

While titanium dioxide (TiO₂) is a widely studied photocatalyst, researchers are investigating ways to enhance its efficiency. utar.edu.mynih.gov Doping TiO₂ with rare-earth elements like lutetium has been shown to improve its photocatalytic activity. researchgate.net The presence of lutetium can help in separating the photogenerated electron-hole pairs, which is a critical step in the photocatalytic process, thereby increasing the efficiency of pollutant degradation. utar.edu.my Studies have shown the effective degradation of pollutants like organic dyes and pharmaceuticals using such modified photocatalysts. mdpi.comresearchgate.net

Other Emerging Applications in Photonics and Optoelectronics (e.g., UV-C Emitters)

This compound's excellent optical and structural properties make it a highly suitable material for various applications in photonics and optoelectronics. researchgate.netnbn-resolving.orgd-nb.info Its high thermal and chemical stability allow for its use in extreme environments. d-nb.info With a wide bandgap, this compound is transparent across a broad spectrum from ultraviolet (UV) to visible light. d-nb.info

A particularly exciting emerging application is in the development of deep ultraviolet (UV-C) light emitters. d-nb.inforesearchgate.net UV-C radiation is effective for sterilization and disinfection. ut.ee By doping this compound with specific activator ions, such as bismuth (Bi³⁺) or praseodymium (Pr³⁺), it can be made to emit light in the UV-C range when excited. d-nb.infoacs.org Researchers have successfully demonstrated UV-C electroluminescence from a bismuth-doped this compound thin film on a silicon substrate. d-nb.inforesearchgate.net This opens the door for creating environmentally friendly, mercury-free UV sources for a variety of applications. d-nb.info The development of efficient phosphors based on this compound and other rare-earth phosphates is an active area of research for creating novel light sources. acs.orggoogle.com

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound LuPO₄
Americium Am
Bismuth Bi
Borosilicate Glass N/A
Curium Cm
Hydrochloric Acid HCl
Lead-Iron Phosphate Glass N/A
Magnesium Potassium Phosphate N/A
Nitric Acid HNO₃
Praseodymium Pr
Thorium Th
Titanium Dioxide TiO₂

Future Research Directions and Unresolved Challenges in Lutetium Phosphate Science

Development of Novel Synthesis Routes for Advanced Nanostructures

The function of lutetium phosphate (B84403) materials is intrinsically linked to their structure, size, and morphology. Consequently, a major thrust of ongoing research is the development of sophisticated synthesis techniques to produce advanced and precisely controlled nanostructures. While traditional solid-state reactions are effective for bulk powders, they offer limited control over nanoscale features.

Current research explores a variety of wet-chemical routes:

Co-precipitation: This method, involving the mixing of lutetium salt solutions with a phosphate source, is a common route for producing nanocrystalline LuPO₄. Subsequent annealing is often required to improve crystallinity.

Hydrothermal and Solvothermal Methods: These techniques, carried out in water or organic solvents under elevated temperature and pressure, allow for excellent control over particle size and shape. By tuning parameters like pH, precursor concentration, and temperature, various morphologies such as nanorods and faceted nanoparticles can be achieved.

Sol-Gel Synthesis: The sol-gel process offers a pathway to creating highly homogeneous and pure lutetium phosphate powders at relatively low temperatures. This method involves the conversion of molecular precursors into a gel and subsequent heat treatment.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times and lead to the formation of highly crystalline nanoparticles, representing a more energy-efficient synthesis route.

Future work aims to move beyond simple nanoparticles to more complex architectures like core-shell structures (e.g., Fe₃O₄@LuPO₄), hollow microspheres, and hierarchical assemblies. Such advanced nanostructures are critical for applications ranging from biomedical imaging to catalysis. A significant challenge lies in developing scalable and cost-effective synthesis routes that yield monodisperse nanoparticles with tailored surface functionalities.

Deeper Mechanistic Understanding of Luminescence Quenching and Energy Transfer

The efficiency of LuPO₄-based phosphors and scintillators is governed by the intricate interplay of energy absorption, transfer, and emission. Luminescence quenching, the non-radiative loss of excitation energy, remains a critical challenge that limits material performance, especially at elevated temperatures or high dopant concentrations.

Key areas of investigation include:

Thermal Quenching: This process involves the non-radiative depopulation of the excited state of a luminescent center as temperature increases. In Ce³⁺-doped LuPO₄, a likely mechanism is the thermal ionization of the electron from the 5d excited state into the host's conduction band. For other dopants like Eu³⁺ and Dy³⁺, thermal quenching can occur via energy back-transfer to a charge-transfer state. Understanding these pathways is crucial for designing phosphors that maintain high brightness at operating temperatures.

Concentration Quenching: At high dopant concentrations, the probability of energy transfer between neighboring dopant ions increases, leading to energy migration to quenching sites or cross-relaxation processes. In Tb³⁺-doped materials, for instance, cross-relaxation can quench higher energy level emissions.

Surface Quenching: In nanostructures, the high surface-area-to-volume ratio makes surface defects (like dangling bonds and adsorbed molecules) a dominant source of quenching. Energy from excited dopants can migrate to these surface sites and be lost non-radiatively. Passivating the surface of nanoparticles is a key strategy to mitigate this effect.

Energy Transfer Mechanisms: Efficiently transferring energy from the host lattice or a sensitizer (B1316253) ion to an activator ion is fundamental to the operation of many phosphors. In Yb³⁺, Er³⁺ co-doped systems, energy transfer from Yb³⁺ to Er³⁺ is vital for upconversion luminescence. Detailed spectroscopic studies and theoretical modeling are employed to elucidate the nature of these interactions, which can include dipole-dipole or dipole-quadrupole mechanisms.

Future research requires a combination of advanced time-resolved spectroscopy and computational modeling to build a comprehensive picture of these dynamic processes. A deeper understanding will enable the rational design of LuPO₄ materials with minimized quenching and optimized energy transfer for superior luminescent efficiency.

Integration of this compound into Multicomponent and Hybrid Systems

To unlock new functionalities and enhance existing properties, researchers are increasingly integrating this compound into more complex material systems. This involves creating multicomponent compounds where Lu is part of a more complex crystal lattice, or hybrid materials where LuPO₄ is combined with other organic or inorganic phases.

Examples of this trend include:

Multicomponent Phosphates: By creating solid solutions with other rare-earth phosphates, the material's properties can be finely tuned. For instance, high-entropy phosphates such as (Lu₀.₂Yb₀.₂Er₀.₂Y₀.₂Gd₀.₂)PO₄ have been investigated for their potential to offer enhanced thermal stability and resistance to chemical corrosion compared to single-component phosphates. Similarly, whitlockite-related structures like Sr₉Lu(PO₄)₇ doped with activators such as Ce³⁺ or Eu²⁺ are being explored for tunable solid-state lighting applications.

Core-Shell and Hybrid Nanostructures: Combining LuPO₄ with other materials at the nanoscale creates hybrid systems with synergistic or multifunctional properties. Magnetic-luminescent nanocomposites have been fabricated by coating iron oxide (Fe₃O₄) cores with a LuPO₄ shell, enabling both magnetic separation and phosphopeptide enrichment for biomedical analysis.

Bio-Hybrid Systems: A particularly innovative approach is the synthesis of LuPO₄ nanoparticles within the protein cage of apoferritin. This creates monodisperse, biocompatible core-shell nanoparticles with potential applications in radioimmunoimaging and therapy.

The primary challenge in this area is achieving precise control over the composition, phase purity, and interfacial characteristics of these complex systems. Ensuring that the desired properties of each component are retained or enhanced in the final hybrid material is a key goal for future development.

Predictive Material Design through Advanced Computational Approaches

Trial-and-error experimental approaches to materials discovery are time-consuming and expensive. Advanced computational modeling is emerging as an indispensable tool for the predictive design of new this compound-based materials with targeted properties.

Computational approaches are being applied to:

Predict Electronic and Optical Properties: First-principles calculations, such as those based on Density Functional Theory (DFT), can predict the electronic band structure, density of states, and the energy levels of dopants within the LuPO₄ host lattice. This information is fundamental to understanding and predicting optical absorption and emission characteristics.

Model Defect Energetics and Quenching Pathways: Computational models can be used to construct configurational coordinate diagrams, which are essential for predicting thermal quenching behavior. By calculating the energy barriers for non-radiative processes, such as ionization to the conduction band, researchers can pre-screen potential dopant-host combinations for high-temperature stability.

Simulate Energy Transfer and Structural Disorder: Monte Carlo simulations are used to model energy transfer dynamics between dopant ions, helping to distinguish between different transfer mechanisms (e.g., dipole-dipole vs. cooperative energy transfer). These simulations can also be used to understand the effects of structural disorder and radiation damage on the local environment of dopant ions and the resulting spectral line broadening.

The ultimate goal is to establish a robust "materials-by-design" feedback loop, where computational predictions guide experimental synthesis and characterization, and experimental results, in turn, refine and validate the theoretical models. A significant challenge is accurately modeling the complex excited-state dynamics and the influence of nanoscale effects, such as surface states, which requires ongoing development of theoretical methods and increased computational power.

Scaling-Up Synthesis and Crystal Growth for Industrial Relevance

For this compound to transition from a laboratory curiosity to a commercially viable material in applications like lasers, scintillators, or coatings, robust and scalable synthesis methods are required. The challenges differ significantly for nanocrystals and bulk single crystals.

For nanocrystals , methods like co-precipitation and hydrothermal synthesis are promising for large-scale production. The key challenges are maintaining batch-to-batch consistency, controlling particle size distribution, and developing cost-effective processes for purification and surface functionalization.

For bulk single crystals , which are essential for laser applications, the high melting point of LuPO₄ (>2000 °C) and its incongruent melting behavior preclude growth from a pure melt via methods like the Czochralski technique. Therefore, research has focused on high-temperature solution growth, often referred to as the flux method.

Flux Growth: In this technique, constituents are dissolved in a low-melting-point solvent (flux), such as lead pyrophosphate (Pb₂P₂O₇), and the crystal is grown by slowly cooling the solution. This method has successfully produced high-quality, miniature single crystals of Yb³⁺:LuPO₄. These crystals, though small, have enabled the demonstration of efficient, high-power laser operation, scaling to output powers in the 3 to 8 Watt range, which is relevant for industrial applications.

The major unresolved challenge remains the growth of large-diameter bulk crystals with high optical quality. Developing new flux systems that are less volatile and corrosive, and optimizing growth parameters to minimize defects and inclusions, are critical areas for future research to make LuPO₄ a more widespread laser host material.

Exploration of this compound in Quantum Technologies

The field of quantum technologies, including quantum computing, sensing, and communication, relies on materials that can host quantum bits (qubits) with long coherence times. Lanthanide ions are promising candidates for qubits due to their shielded 4f electrons, which result in sharp optical and spin transitions that are relatively insensitive to the host environment.

While research into this compound for quantum applications is still in its nascent stages, its properties make it a material of interest. LuPO₄ is an attractive host because:

Favorable Host Properties: It provides a stable, chemically robust, and optically transparent matrix for lanthanide dopants.

Low Magnetic Noise: The primary lutetium isotope (¹⁷⁵Lu) has a nuclear spin, as does ³¹P. While this can be a source of decoherence, it can also be harnessed for quantum memory protocols. The development of isotopically pure host materials could potentially reduce magnetic noise and improve qubit coherence times.

Future research will likely focus on investigating the coherence properties of lanthanide ions, such as Erbium (Er³⁺) or Ytterbium (Yb³⁺), doped into high-purity LuPO₄ single crystals. Er³⁺ is particularly interesting due to its optical transition in the telecommunications C-band (~1550 nm), making it suitable for quantum communication applications. Key challenges include growing exceptionally high-purity crystals to minimize defects and unwanted impurities, which can degrade qubit performance. Furthermore, a deep understanding of the interactions between the dopant's electron spin, the nuclear spins of the host lattice, and phonons will be essential for designing effective quantum devices based on this compound. The study of energy transfer processes at the nanoscale in these materials is also fundamental to understanding and controlling quantum phenomena.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.